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  • Product: O-(2-ethoxyethyl)hydroxylamine
  • CAS: 54149-41-6

Core Science & Biosynthesis

Foundational

O-(2-ethoxyethyl)hydroxylamine CAS number and molecular weight

O-(2-Ethoxyethyl)hydroxylamine: Physicochemical Profiling, Synthesis, and Advanced Bioconjugation Applications Executive Summary As drug development pivots toward highly targeted modalities like Proteolysis Targeting Chi...

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Author: BenchChem Technical Support Team. Date: April 2026

O-(2-Ethoxyethyl)hydroxylamine: Physicochemical Profiling, Synthesis, and Advanced Bioconjugation Applications

Executive Summary

As drug development pivots toward highly targeted modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the demand for specialized, bifunctional linkers has surged. O-(2-ethoxyethyl)hydroxylamine represents a critical building block in this space. This technical whitepaper provides an in-depth analysis of its physicochemical properties—specifically addressing its molecular weight and registry status—alongside validated protocols for its synthesis and deployment in oxime ligation.

Section 1: Physicochemical Profiling & Structural Analysis

O-(2-ethoxyethyl)hydroxylamine is an O-alkylhydroxylamine featuring a mini-PEG (PEG1) spacer capped with an ethyl group. The structural design is highly intentional: the ethoxy cap provides an amphiphilic balance, enhancing membrane permeability compared to hydroxyl-capped analogs, while the oxygen in the PEG chain acts as a hydrogen bond acceptor to maintain aqueous solubility.

  • Molecular Formula : C₄H₁₁NO₂

  • Molecular Weight : 105.14 g/mol (Exact Mass: 105.0789 Da)

  • CAS Registry Number : As a highly specialized bioconjugation reagent, the free base of O-(2-ethoxyethyl)hydroxylamine frequently bypasses universal CAS indexing in basic commercial catalogs. It is often categorized under proprietary vendor SKUs or tracked via its SMILES string (CCOCCON). However, researchers must note that it is typically synthesized, shipped, and stored as a hydrochloride salt (MW: 141.60 g/mol ) to prevent auto-oxidation and degradation.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance in Drug Design
Molecular Weight 105.14 g/mol Low molecular weight ensures a minimal steric penalty when incorporated into complex PROTAC or ADC linkers.
pKa (Conjugate Acid) ~4.5 - 4.8Ensures the aminooxy group is predominantly unprotonated and nucleophilic at mildly acidic to neutral pH.
LogP (Estimated) 0.12The terminal ethyl cap prevents unwanted hydrogen bond donation, mitigating off-target kinase binding.
Exact Mass Shift +87.07 DaCrucial for LC-MS validation of oxime conjugates (accounts for the loss of H₂O during ligation).

Section 2: Mechanistic Role in Oxime Ligation

The utility of O-(2-ethoxyethyl)hydroxylamine is rooted in the "alpha-effect." The adjacent oxygen atom donates electron density to the nitrogen, raising the energy of its Highest Occupied Molecular Orbital (HOMO) and making it a super-nucleophile. When reacted with an aldehyde or ketone, it forms an oxime bond that is hydrolytically stable under physiological conditions, outperforming traditional hydrazones ().

OximeLigation Aldehyde Target Aldehyde (e.g., oxidized glycan) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Alkoxyamine O-(2-ethoxyethyl) hydroxylamine Alkoxyamine->Intermediate Alpha-effect Nucleophile Product Stable Oxime Conjugate Intermediate->Product Dehydration (-H2O) Catalyst Aniline Catalyst (pH 4.5 - 6.0) Catalyst->Intermediate Accelerates Schiff Base

Fig 1: Mechanistic workflow of aniline-catalyzed oxime ligation.

Section 3: Validated Experimental Methodologies

Protocol 1: Synthesis of O-(2-ethoxyethyl)hydroxylamine Hydrochloride

Objective : Synthesize the alkoxyamine while strictly avoiding N,O-dialkylation. Causality : Direct alkylation of free hydroxylamine yields complex mixtures. Using N-hydroxyphthalimide (NHPI) temporarily masks the nitrogen, enforcing exclusive O-alkylation.

  • Mitsunobu Coupling : Dissolve 1.0 eq of NHPI, 1.1 eq of 2-ethoxyethanol, and 1.1 eq of triphenylphosphine (PPh₃) in anhydrous THF at 0°C. Dropwise add 1.1 eq of diisopropyl azodicarboxylate (DIAD).

    • Causality: The Mitsunobu reaction activates the alcohol for nucleophilic displacement by the weakly acidic NHPI, forming the N-O-C linkage under mild conditions without the need for harsh alkyl halides.

  • Hydrazinolysis (Deprotection) : Isolate the intermediate, dissolve in ethanol, and add 1.5 eq of hydrazine hydrate. Reflux for 2 hours.

    • Causality: Hydrazine selectively attacks the phthalimide carbonyls via the Ing-Manske procedure, releasing the free alkoxyamine and precipitating phthalhydrazide as a byproduct.

  • Salt Formation & Validation : Filter the precipitate. Acidify the filtrate with 4M HCl in dioxane. Evaporate to yield the HCl salt.

    • Self-Validating System: Analyze the product via ¹H-NMR. The presence of a distinct triplet at ~4.1 ppm (CH₂-O-N) and the complete absence of aromatic phthalimide protons (7.7-7.9 ppm) confirms successful synthesis and total deprotection.

Protocol 2: Aniline-Catalyzed Oxime Bioconjugation

Objective : Conjugate O-(2-ethoxyethyl)hydroxylamine to an aldehyde-tagged monoclonal antibody. Causality : Direct oxime formation is kinetically slow at neutral pH. Aniline acts as a nucleophilic catalyst, rapidly forming a Schiff base that is subsequently displaced by the superior alkoxyamine nucleophile ().

  • Buffer Exchange : Exchange the target protein into 100 mM Sodium Acetate buffer, pH 5.5.

    • Causality: pH 5.5 represents the kinetic sweet spot—acidic enough to catalyze the final dehydration step, but basic enough to keep the alkoxyamine largely unprotonated and reactive.

  • Catalyst Addition : Add aniline to the protein solution to a final concentration of 50 mM.

  • Conjugation : Add 10 molar equivalents of O-(2-ethoxyethyl)hydroxylamine. Incubate at 25°C for 2 hours.

  • Validation : Purify the conjugate via Size Exclusion Chromatography (SEC) and analyze by Intact Mass Spectrometry (LC-MS).

    • Self-Validating System: The reaction is deemed complete when the deconvoluted mass spectrum shows a uniform +87.07 Da shift per aldehyde site, with no residual unreacted protein or aniline-adduct peaks.

Section 4: Applications in Drug Development

In PROTAC design, the linker is not merely a passive string; its composition dictates the thermodynamics of the ternary complex formed between the Target Protein and the E3 Ligase (). The O-(2-ethoxyethyl) moiety acts as a rigidifying, solubility-enhancing spacer.

PROTAC POI Protein of Interest (POI) Target Ligand Linker PROTAC Linker O-(2-ethoxyethyl) spacer Enhances solubility POI->Linker E3 E3 Ubiquitin Ligase Recruiting Ligand Linker->E3 Ubiquitin Ubiquitination Pathway Activation E3->Ubiquitin Triggers degradation

Fig 2: Structural integration of the O-(2-ethoxyethyl) spacer in PROTACs.

Section 5: Comparative Data Analysis

To understand why O-(2-ethoxyethyl)hydroxylamine is chosen over other bioconjugation reagents, we must analyze its kinetic and stability profile against industry standards.

Table 2: Kinetic and Stability Comparison of Bioconjugation Modalities

Conjugation ChemistryLinker ReagentReaction Rate (M⁻¹s⁻¹)Physiological StabilityReversibility
Oxime Ligation (Catalyzed) O-(2-ethoxyethyl)hydroxylamine10¹ - 10²Excellent (t₁/₂ > weeks)Orthogonally reversible via excess alkoxyamine
Maleimide-Thiol Alkyl-Maleimide10³ - 10⁴Moderate (prone to retro-Michael)Irreversible (but subject to exchange in plasma)
NHS-Ester Amidation NHS-PEG10² - 10³ExcellentIrreversible

Section 6: References

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). "Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry." Journal of the American Chemical Society.[Link]

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition.[Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Chemical Society Reviews.[Link]

Exploratory

Synthesis Pathways for O-(2-ethoxyethyl)hydroxylamine: A Technical Whitepaper on O-Alkylation Strategies

Executive Summary O-(2-ethoxyethyl)hydroxylamine (O-EEHA) is a critical bifunctional building block used extensively in drug development, particularly in the synthesis of short PEGylated linkers for PROTACs, antibody-dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-(2-ethoxyethyl)hydroxylamine (O-EEHA) is a critical bifunctional building block used extensively in drug development, particularly in the synthesis of short PEGylated linkers for PROTACs, antibody-drug conjugates (ADCs), and bioorthogonal oxime ligation. Because free hydroxylamine ( NH2​OH ) is an ambident nucleophile, direct alkylation typically yields intractable mixtures of N-, O-, and N,O-polyalkylated products. This whitepaper details the definitive synthetic pathways to isolate pure O-EEHA, emphasizing mechanistic causality, thermodynamic control, and scalable experimental protocols.

Strategic Retrosynthetic Analysis & Mechanistic Causality

The synthesis of O-substituted hydroxylamines requires the temporary masking of the nitrogen atom to direct electrophilic attack exclusively to the oxygen. To achieve this, N-hydroxyphthalimide (NHPI) is the industry-standard precursor.

The Ambident Nucleophile Problem

Hydroxylamine possesses two nucleophilic centers. Under basic conditions, the nitrogen atom is generally more nucleophilic than the oxygen due to its lower electronegativity and higher polarizability. Direct reaction of NH2​OH with 1-bromo-2-ethoxyethane inevitably favors N-alkylation.

By utilizing NHPI, the nitrogen lone pair is delocalized into the two adjacent carbonyl groups of the phthalimide ring. This renders the nitrogen non-nucleophilic. Furthermore, the pKa​ of the N-OH proton in NHPI is approximately 6.5. This high acidity allows for facile deprotonation by mild bases (e.g., K2​CO3​ ), generating a highly reactive, localized oxyanion that readily undergoes SN​2 displacement with alkyl halides .

Pathway Selection

We evaluate three primary pathways for synthesizing O-EEHA:

  • Gabriel-Type Alkylation: Base-mediated SN​2 reaction of NHPI with 1-bromo-2-ethoxyethane, followed by hydrazinolysis.

  • Mitsunobu Reaction: Reaction of NHPI with 2-ethoxyethanol using triphenylphosphine ( PPh3​ ) and DIAD. Ideal for avoiding alkyl halides, but suffers from poor atom economy .

  • Acetimidate Alkylation: Alkylation of ethyl N-hydroxyacetimidate followed by acidic hydrolysis.

Pathway NHPI N-Hydroxyphthalimide (NHPI) Intermediate N-(2-ethoxyethoxy)phthalimide (Protected Intermediate) NHPI->Intermediate Step 1: Alkylation Alkyl 1-Bromo-2-ethoxyethane + K2CO3 / DMF Alkyl->Intermediate Product O-(2-ethoxyethyl)hydroxylamine (Target Molecule) Intermediate->Product Step 2: Hydrazinolysis Deprotect Hydrazine Hydrate (EtOH, Reflux) Deprotect->Product

Retrosynthetic and forward pathway for O-(2-ethoxyethyl)hydroxylamine synthesis.

Quantitative Pathway Comparison

To select the optimal route for scale-up, we must evaluate yield, environmental impact (E-Factor), and operational simplicity. The Gabriel-type pathway remains the most robust for multi-gram to kilogram scale.

Synthesis PathwayKey ReagentsOverall YieldScalabilityE-FactorPrimary Byproduct
A: Gabriel-Type NHPI, 1-bromo-2-ethoxyethane, K2​CO3​ , NH2​NH2​ 78–85%HighLowPhthalhydrazide
B: Mitsunobu NHPI, 2-ethoxyethanol, PPh3​ , DIAD, NH2​NH2​ 65–70%MediumHighTriphenylphosphine oxide
C: Acetimidate Ethyl N-hydroxyacetimidate, Base, HCl50–60%LowMediumEthyl acetate / Salts

Validated Experimental Protocol (Gabriel-Type Pathway)

The following methodology details the optimized Gabriel-type synthesis. The protocol is designed as a self-validating system: the precipitation of intermediates and byproducts serves as visual confirmation of reaction progress, while TLC and GC-MS provide analytical verification.

Mechanistic Note on Deprotection (Ing-Manske Procedure)

The cleavage of the phthalimide protecting group utilizes hydrazine hydrate. Mechanistically, hydrazine attacks one of the imide carbonyls to form a tetrahedral intermediate. Subsequent intramolecular attack by the second hydrazine nitrogen cleaves the N-O bond, irreversibly forming the highly stable, aromatic-like byproduct phthalhydrazide (1,4-phthalazinedione). This thermodynamic sink drives the reaction to completion, liberating the free alkoxyamine .

Workflow S1 Reaction Setup NHPI + Alkyl Bromide DMF, 80°C, 4h S2 Aqueous Workup Ice water quench Filter precipitate S1->S2 S3 Hydrazinolysis Hydrazine hydrate EtOH, 75°C, 2h S2->S3 S4 Filtration Remove Phthalhydrazide Wash with cold EtOH S3->S4 S5 Purification Vacuum Distillation Collect pure product S4->S5

Step-by-step experimental workflow for the Gabriel-type synthesis of O-EEHA.

Phase 1: Synthesis of N-(2-ethoxyethoxy)phthalimide
  • Equipment Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen gas inlet to ensure an inert atmosphere.

  • Reagent Charging: Add N-hydroxyphthalimide (16.3 g, 100 mmol) and anhydrous N,N-Dimethylformamide (DMF) (150 mL). Causality: DMF is a polar aprotic solvent that leaves the nucleophilic oxyanion unsolvated, significantly accelerating the SN​2 kinetics.

  • Base Addition: Introduce anhydrous potassium carbonate ( K2​CO3​ , 20.7 g, 150 mmol). Stir for 15 minutes at room temperature until a deep red color develops, indicating the formation of the NHPI anion.

  • Alkylation: Dropwise, add 1-bromo-2-ethoxyethane (18.3 g, 120 mmol) over 15 minutes to prevent localized exothermic spikes.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4 hours. Monitor completion via TLC (Hexane:EtOAc 3:1, UV active).

  • Workup & Isolation: Cool the mixture to room temperature and pour it slowly into 500 mL of vigorously stirred ice-water. The target intermediate will precipitate as a white-to-off-white solid. Filter via a Büchner funnel, wash with copious amounts of cold distilled water to remove residual DMF, and dry under high vacuum.

Phase 2: Hydrazinolysis and Product Isolation
  • Solubilization: Transfer the dried N-(2-ethoxyethoxy)phthalimide intermediate (approx. 22 g) into a clean 500 mL round-bottom flask. Dissolve completely in absolute ethanol (200 mL).

  • Deprotection: Add hydrazine hydrate (64% w/w in water, 5.0 mL, ~100 mmol) in a single portion.

  • Reflux: Heat the mixture to 75 °C (reflux) for 2 hours. Validation Check: Within 30 minutes, a voluminous white precipitate of phthalhydrazide will begin to form, indicating successful cleavage.

  • Filtration: Cool the reaction mixture to 0 °C in an ice bath to maximize the precipitation of phthalhydrazide. Filter the mixture and wash the filter cake with 50 mL of cold ethanol.

  • Concentration: Carefully concentrate the combined filtrate and washings under reduced pressure. Critical Parameter: Keep the water bath below 40 °C; O-EEHA is relatively volatile and thermally sensitive at this stage.

  • Final Purification: Purify the crude liquid via fractional vacuum distillation. O-(2-ethoxyethyl)hydroxylamine is collected as a clear, colorless liquid. Store under argon at 4 °C to prevent oxidative degradation.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. URL:[Link]

  • Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 129, 2348-2351. URL:[Link]

Foundational

O-(2-ethoxyethyl)hydroxylamine: A Comprehensive Guide to Organic Solvent Solubility and Physicochemical Profiling

Executive Summary O-(2-ethoxyethyl)hydroxylamine (O2EEH) is a specialized bifunctional reagent widely utilized in advanced bioconjugation, PROTAC linker synthesis, and oxime ligation workflows. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-(2-ethoxyethyl)hydroxylamine (O2EEH) is a specialized bifunctional reagent widely utilized in advanced bioconjugation, PROTAC linker synthesis, and oxime ligation workflows. As a Senior Application Scientist, I frequently encounter formulation and reaction bottlenecks stemming from a poor understanding of this molecule's solvation dynamics. O2EEH possesses a unique amphiphilic-like character: a highly polar, hydrogen-bonding aminooxy group (–O–NH₂) coupled with a moderately lipophilic, dispersion-driven 2-ethoxyethyl ether chain.

This whitepaper provides a rigorous technical framework for predicting, determining, and optimizing the solubility of O2EEH in various organic solvents. By leveraging Hansen Solubility Parameters (HSP) and validated isothermal shake-flask methodologies, researchers can rationally select solvent systems that maximize reaction kinetics and product yields.

Physicochemical Profiling and Solvation Mechanics

To predict the solubility of O2EEH, we must deconstruct its structure using the framework. HSP dictates that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ ).

  • Dispersion Forces ( δD​ ): The ethyl and ethylene groups in the 2-ethoxyethyl chain provide moderate hydrophobic character, allowing favorable interactions with aliphatic and halogenated solvents.

  • Polar Interactions ( δP​ ): The ether oxygen and the aminooxy nitrogen create significant local dipole moments.

  • Hydrogen Bonding ( δH​ ): The –O–NH₂ group acts as both a strong hydrogen bond donor (via the NH₂ protons) and an acceptor (via the oxygen and nitrogen lone pairs).

Because of strong intermolecular self-association (O2EEH molecules hydrogen-bonding to one another), a solvent must possess sufficient hydrogen-bond accepting or donating capacity to break these solute-solute interactions and achieve high solubility.

HSP N1 O-(2-ethoxyethyl)hydroxylamine (Target Solute) N2 Dispersion Forces (δD) Ethoxyethyl Chain N1->N2 N3 Polar Forces (δP) Ether & Aminooxy Dipoles N1->N3 N4 H-Bonding (δH) -O-NH2 Donor/Acceptor N1->N4 N5 Calculate Solute-Solvent Distance (Ra) N2->N5 N3->N5 N4->N5 N6 Solvent Selection & Compatibility Profiling N5->N6

Hansen Solubility Parameter (HSP) evaluation for O2EEH solvent matching.

Quantitative Solubility Predictions across Solvent Classes

Based on the structural mechanics of , the following table summarizes the predicted solubility ranges of O2EEH across standard organic solvent classes at standard ambient temperature (25 °C).

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility (mg/mL)Mechanistic Rationale
Polar Protic Methanol (MeOH)32.7> 100 (Miscible)Strong H-bond donation to ether/aminooxy; H-bond acceptance from –NH₂.
Polar Aprotic Dimethylformamide (DMF)36.7> 100 (Miscible)High dipole moment; excellent H-bond acceptor for the –NH₂ protons.
Ether Tetrahydrofuran (THF)7.550 - 100Favorable dispersion interactions with the ethoxyethyl chain.
Halogenated Dichloromethane (DCM)9.150 - 100Dipole-dipole interactions match the moderate polarity of the ether linkage.
Non-Polar Aliphatic n-Heptane1.9< 5Lacks H-bond capability; insufficient to break the self-association of the aminooxy groups.

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate empirical, publication-quality solubility data for O2EEH, researchers must employ a self-validating system. The gold standard for this is the Isothermal Shake-Flask Method, adapted from the principles outlined in and standard pharmaceutical profiling techniques.

Because O2EEH lacks a conjugated π -system (rendering it virtually invisible to standard UV-Vis detectors), this protocol incorporates a critical pre-column derivatization step.

Step-by-Step Analytical Workflow

Step 1: Solute Excess Addition

  • Action: Add an excess amount of O2EEH (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed glass vial.

  • Causality: Providing an excess of the solute ensures that the system reaches its absolute thermodynamic solubility limit, rather than capturing a transient kinetic dissolution state.

Step 2: Isothermal Equilibration

  • Action: Secure the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

  • Causality: Solubility is highly temperature-dependent. Even minor thermal fluctuations can alter the equilibrium constant. A 48-hour window guarantees that the solid-liquid phase equilibrium is fully established.

Step 3: Phase Separation

  • Action: Remove the vials and allow them to stand for 2 hours. Extract the supernatant and filter it through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chemically inert to most organic solvents. Filtration is critical to remove undissolved micro-emulsions or nanoparticles that would otherwise cause false-positive concentration spikes during chromatography.

Step 4: Pre-column Derivatization

  • Action: React a precise aliquot of the filtered supernatant with an excess of benzaldehyde in a mildly acidic buffer (pH 4.5) for 1 hour at room temperature.

  • Causality: As noted in standard , aminooxy groups react rapidly with aldehydes to form stable oxime ethers. This attaches a UV-active phenyl ring to the O2EEH molecule, enabling downstream optical detection.

Step 5: HPLC-UV Quantification

  • Action: Inject the derivatized sample into an HPLC equipped with a C18 reverse-phase column and a UV detector set to 254 nm. Quantify against a standard calibration curve of pre-derivatized O2EEH.

  • Causality: HPLC provides high specificity, cleanly separating the derivatized target analyte from the solvent front and any unreacted benzaldehyde, ensuring absolute quantitative accuracy.

Workflow A 1. Solute Excess Addition (O2EEH into Solvent) B 2. Isothermal Agitation (25.0 ± 0.1 °C, 48h) A->B C 3. Phase Separation (0.22 µm PTFE Filtration) B->C D 4. Pre-column Derivatization (Benzaldehyde Reaction) C->D E 5. HPLC-UV Quantification (Oxime Ether Detection) D->E

Isothermal shake-flask workflow for O2EEH solubility determination.

Applications in Drug Development

Understanding the solubility profile of O2EEH directly impacts synthetic efficiency in drug development. For instance, when synthesizing PROTACs, linkers containing PEG-like ethoxy chains are often coupled using polar aprotic solvents like DMF or DMSO. Because O2EEH is highly miscible in these solvents, researchers can run reactions at high concentrations, driving the bimolecular kinetics of oxime ligations or amide couplings to completion much faster than in ethereal solvents like THF.

Conversely, if O2EEH needs to be extracted from an aqueous reaction mixture, utilizing a halogenated solvent like DCM is optimal. DCM provides sufficient solubility to partition the O2EEH into the organic layer while remaining immiscible with water, validating the predictive power of the HSP analysis provided above.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 787, Hydroxylamine. PubChem. Available at:[Link]

  • OECD (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at:[Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. Available at:[Link]

Exploratory

Mechanistic Dynamics of Oxime Ligation: Profiling O-(2-Ethoxyethyl)hydroxylamine in Bioconjugation and Drug Development

Executive Summary Oxime ligation has established itself as a premier bioorthogonal reaction in modern drug development, bioconjugation, and materials science. While standard alkoxyamines are widely utilized, O-(2-ethoxye...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxime ligation has established itself as a premier bioorthogonal reaction in modern drug development, bioconjugation, and materials science. While standard alkoxyamines are widely utilized, O-(2-ethoxyethyl)hydroxylamine (OEEHA) offers a highly specialized structural profile. By incorporating a short, PEG-like ethoxyethyl chain, OEEHA strikes an optimal balance between enhanced aqueous solubility, reduced volatility, and potent nucleophilicity.

This whitepaper provides an in-depth mechanistic analysis of oxime formation using OEEHA, exploring the quantum mechanical drivers of its reactivity, the kinetic causality of pH dependence, and self-validating protocols for its application in complex biomolecular workflows.

The Core Mechanism: Alpha-Effect and Dehydration Kinetics

The formation of an oxime from a carbonyl compound (aldehyde or ketone) and OEEHA is a classical two-step addition-elimination reaction. However, the exact kinetics are governed by a delicate interplay of nucleophilicity and acid-base catalysis, as originally established by Jencks .

Step 1: Nucleophilic Attack and the α -Effect

Standard primary amines possess a lone pair on the nitrogen atom that dictates their nucleophilicity. In OEEHA, the oxygen atom directly adjacent to the nitrogen possesses its own lone pairs. The electrostatic repulsion between these adjacent lone pairs raises the Highest Occupied Molecular Orbital (HOMO) of the nitrogen atom. This phenomenon, known as the α -effect , makes the nitrogen in OEEHA a "super-nucleophile," allowing it to rapidly attack the electrophilic carbonyl carbon to form a tetrahedral hemiaminal intermediate.

Step 2: Rate-Limiting Dehydration

While hemiaminal formation is fast, the subsequent collapse of this intermediate to form the stable C=N double bond requires the elimination of water. This dehydration step is heavily dependent on the protonation of the hemiaminal hydroxyl group to form a viable leaving group ( −OH2+​ ). At neutral to high pH, this step becomes the kinetic bottleneck.

Mechanism A Carbonyl Compound (Aldehyde/Ketone) C Hemiaminal Intermediate A->C Nucleophilic Attack B O-(2-Ethoxyethyl) hydroxylamine B->C Alpha-Effect D Oxime Conjugate + H2O C->D Acid-Catalyzed Dehydration

Reaction pathway of oxime formation from carbonyl and OEEHA.

Structural Advantages of O-(2-Ethoxyethyl)hydroxylamine

Choosing the correct alkoxyamine is critical in drug development. Simple hydroxylamine ( NH2​OH ) yields oximes that are susceptible to hydrolysis. O-methylhydroxylamine is highly reactive but volatile and lacks solubilizing properties.

OEEHA contains a −CH2​CH2​OCH2​CH3​ moiety. This ether linkage acts as a minimal polyethylene glycol (PEG) unit. The causality behind selecting this specific reagent lies in its physicochemical behavior:

  • Hydration Shell Formation: The ether oxygen hydrogen-bonds with water, preventing the aggregation of hydrophobic payloads (e.g., in Antibody-Drug Conjugates).

  • Steric Flexibility: The linear, flexible nature of the ethoxyethyl chain ensures that the nucleophilic nitrogen remains unhindered, unlike bulky O-benzyl derivatives.

Table 1: Physicochemical Comparison of Nucleophiles
ReagentApprox. pKaRelative NucleophilicitySteric HindranceAqueous Solubility
Primary Amine~9.5BaselineLowVariable
Hydroxylamine~6.0High ( α -effect)MinimalHigh
O-Methylhydroxylamine~4.6Very HighLowModerate
O-(2-Ethoxyethyl)hydroxylamine ~4.8 Very High Moderate Very High

Nucleophilic Catalysis via Transimination

Because the dehydration of the hemiaminal is rate-limiting at physiological pH, bioconjugation reactions using OEEHA often require acidic conditions (pH 4.5–5.5). However, prolonged exposure to acidic buffers can denature sensitive proteins.

To circumvent this, aniline catalysis is employed . Aniline acts as a nucleophilic catalyst. Because aniline is less basic than aliphatic amines, it remains unprotonated at mildly acidic pH and rapidly forms a Schiff base (imine) with the target aldehyde. This imine intermediate is highly electrophilic and is rapidly displaced by the superior α -effect nucleophile, OEEHA, in a process termed transimination.

Catalysis Ald Aldehyde Imi Aniline Imine Ald->Imi + Aniline Oxi Oxime Product Imi->Oxi + OEEHA Ani Aniline Catalyst Imi->Ani Release Ani->Ald Recycle

Aniline-catalyzed transimination cycle accelerating oxime ligation.

Table 2: Kinetic Profiling of Oxime Ligation

Data synthesized from established oxime kinetic models , .

ConditionCatalystpHApprox. Observed Rate ( kobs​ , M −1 s −1 )
UncatalyzedNone4.5 10−3
UncatalyzedNone7.4 10−4
CatalyzedAniline (100 mM)4.5 10−1
Advanced Catalysisp-Phenylenediamine4.5 100

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness in your bioconjugation workflows, the following protocol is designed as a self-validating system. It includes built-in analytical checkpoints to verify intermediate formation and final product integrity.

Workflow: Conjugation of OEEHA to an Aldehyde-Tagged Substrate

Step 1: Buffer and Catalyst Preparation

  • Action: Prepare a 100 mM Sodium Acetate (NaOAc) buffer. Adjust the pH to exactly 4.5 using glacial acetic acid.

  • Causality: A pH of 4.5 is optimally poised near the pKa of OEEHA (~4.8). This ensures a sufficient population of unprotonated (active) nucleophiles while providing enough ambient protons to catalyze the dehydration step.

  • Addition: Add aniline to a final concentration of 100 mM.

Step 2: Reagent Initialization

  • Action: Dissolve the aldehyde-tagged substrate in the buffer to a concentration of 1 mM. Add OEEHA to a final concentration of 5 mM (5-fold molar excess).

  • Causality: The molar excess drives the equilibrium toward complete oxime formation, compensating for any competitive hydrolysis.

Step 3: Kinetic Incubation and LC-MS Monitoring (Validation Checkpoint)

  • Action: Incubate the reaction at 25°C. Extract 10 μ L aliquots every 30 minutes, quench with 0.1% TFA, and analyze via LC-MS.

  • Validation: You must observe the transient mass of the aniline-imine intermediate early in the reaction, which should subsequently decay as the final OEEHA-oxime mass increases. If the imine mass persists, the OEEHA concentration is functionally too low (potentially due to reagent degradation).

Step 4: Purification and Isolation

  • Action: Purify the final conjugate via Preparative RP-HPLC or dialysis (depending on substrate size). Lyophilize to obtain the stable oxime.

Workflow step1 1. Buffer Preparation 100 mM NaOAc, pH 4.5 + 100 mM Aniline step2 2. Reagent Mixing Equimolar Carbonyl + OEEHA (1-10 mM) step1->step2 step3 3. Kinetic Incubation & Monitoring 25°C, 1-4 hrs | LC-MS Aliquots every 30 min step2->step3 step4 4. Purification & Validation RP-HPLC Isolation | Confirm Mass & Purity step3->step4

Self-validating experimental workflow for OEEHA oxime bioconjugation.

Conclusion

O-(2-ethoxyethyl)hydroxylamine represents a highly engineered solution for oxime ligation. By understanding the quantum mechanics of the α -effect and strictly controlling the kinetic environment (pH and catalysis), researchers can achieve rapid, high-yielding, and biologically stable conjugates. The integration of LC-MS tracking ensures that the theoretical transimination pathway translates flawlessly into empirical success.

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society.[Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry.[Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition.[Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry.[Link]

Foundational

Advanced Safety and Handling Protocols for O-(2-Ethoxyethyl)hydroxylamine in Synthetic Workflows

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary O-(2-ethoxyethyl)hydroxylamine ( C4​H11​NO2​ ) is a highly specialized, bif...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

O-(2-ethoxyethyl)hydroxylamine ( C4​H11​NO2​ ) is a highly specialized, bifunctional alkoxyamine utilized extensively in bioconjugation, pharmaceutical API synthesis, and click chemistry (specifically oxime ligation). Due to the presence of both an electron-donating ether linkage and a terminal hydroxylamine group, this reagent exhibits exceptional nucleophilicity. However, this same electronic configuration renders it highly reactive, prone to auto-oxidation, and hazardous if mishandled.

This whitepaper establishes the definitive, self-validating protocols for the safe handling, storage, and emergency mitigation of O-(2-ethoxyethyl)hydroxylamine, grounded in established chemical safety principles [1].

Mechanistic Profiling & Chemical Identity

The "Alpha Effect" and Reactivity

The defining characteristic of O-(2-ethoxyethyl)hydroxylamine is the alpha effect . The lone pair of electrons on the oxygen atom adjacent to the nitrogen creates ground-state electronic repulsion. This raises the Highest Occupied Molecular Orbital (HOMO) of the nitrogen, drastically increasing its nucleophilicity compared to standard alkylamines. While this makes it an ideal reagent for rapid condensation with aldehydes and ketones, it also makes the free base highly susceptible to atmospheric oxidation [2].

The Peroxide Hazard

Unlike simpler alkoxyamines (e.g., O-methylhydroxylamine), the ethoxyethyl chain introduces an ether linkage. Over time, exposure to oxygen and UV light can lead to the formation of explosive hydroperoxides at the alpha-carbon of the ether. Consequently, handling protocols must account for both amine toxicity and ether instability.

OximeLigation A O-(2-ethoxyethyl)hydroxylamine (Free Base) B Alpha-Effect Activation (Enhanced Nucleophilicity) A->B F Side Reactions (Auto-oxidation / Peroxides) A->F O2 / UV exposure D Acid-Catalyzed Condensation (pH 4.5 - 6.0) B->D C Target Carbonyl Compound (Aldehyde/Ketone) C->D E Stable Oxime Ether Conjugate D->E

Caption: Mechanistic workflow of O-(2-ethoxyethyl)hydroxylamine in oxime ligation.

Quantitative Hazard Assessment

To design effective safety protocols, we must quantify the physical and toxicological parameters of the reagent. Like all hydroxylamine derivatives, systemic absorption can induce methemoglobinemia —a condition where the iron in hemoglobin is oxidized from Fe2+ to Fe3+ , severely impairing oxygen transport[2].

Table 1: Physicochemical Properties
PropertyValue / DescriptionOperational Implication
Molecular Formula C4​H11​NO2​ Bifunctional (Ether + Alkoxyamine).
Molecular Weight 105.14 g/mol Highly mobile in aqueous and organic phases.
Physical State Colorless to pale yellow liquidYellowing indicates auto-oxidation degradation.
Vapor Pressure ModerateRequires handling in a fume hood to prevent inhalation.
Solubility Miscible in water, EtOH, THFRapid dermal absorption; requires impermeable PPE.
Table 2: GHS Hazard Classifications
Hazard ClassCategorySignal WordMitigation Strategy
Flammable Liquid Category 3WarningStore away from ignition sources and oxidizers.
Acute Toxicity (Oral/Dermal) Category 3DangerUse butyl rubber gloves; avoid latex/nitrile degradation.
Skin Corrosion Category 1BDangerHandle strictly within a certified chemical fume hood.
Specific Target Organ Toxicity Category 2WarningBlood monitoring for methemoglobinemia upon exposure.

Self-Validating Handling Protocols

Do not rely on passive safety measures. The following protocols are designed as self-validating systems , meaning the success or failure of the safety measure is immediately observable to the operator.

Protocol A: Inert Preparation of Alkoxyamine Solutions

Objective: Prevent auto-oxidation and peroxide formation during reagent preparation.

  • Purge & Degas : Cycle the reaction vessel between vacuum and Argon (Ar) three times.

    • Causality: Argon is denser than nitrogen and effectively displaces oxygen at the bottom of the flask, preventing the oxidation of the electron-rich nitrogen atom.

  • Solvent Verification : Introduce anhydrous, peroxide-free solvent (e.g., THF) via a gas-tight syringe.

    • Causality: The ethoxyethyl chain is susceptible to radical-initiated peroxide formation. Using certified peroxide-free solvents prevents catastrophic degradation [1].

  • Temperature Control : Cool the receiving flask to 0°C in an ice bath prior to alkoxyamine addition.

    • Causality: Mitigates the exothermic heat of solvation and suppresses the vapor pressure of the corrosive free base.

  • System Validation : Extract a 10 µL aliquot and mix with 1 mL of distilled water. Check the pH. A pH of ~8.5–9.5 confirms the integrity of the free base. A neutral/acidic pH or distinct yellow discoloration validates that the reagent has degraded and must be discarded.

Protocol B: Chemical Quenching of Waste

Objective: Neutralize reactive alkoxyamine waste prior to disposal.

  • Dilution : Dilute the O-(2-ethoxyethyl)hydroxylamine waste to <5% v/v using an appropriate organic solvent (e.g., ethanol).

  • Ketone Quench : Add a 5-fold molar excess of acetone to the waste mixture.

    • Causality: Acetone undergoes rapid, uncatalyzed oxime ligation with the alkoxyamine. This converts the highly toxic, corrosive free amine into a stable, benign oxime ether, eliminating the primary hazard [3].

  • System Validation : Monitor the flask temperature. A mild exotherm (temperature rise of 5–10°C) validates that the quenching condensation reaction is actively neutralizing the amine.

  • Disposal : Once the exotherm subsides (approx. 2 hours), the neutralized oxime solution can be safely transferred to standard flammable organic waste streams.

Emergency Response & Spill Mitigation

In the event of a spill, standard absorbent pads are insufficient due to the volatility and inhalation hazard of the free base.

SpillResponse Spill Alkoxyamine Spill Detected Evac 1. Evacuate & Isolate Area Spill->Evac PPE 2. Don Advanced PPE (Respirator, Butyl Gloves) Evac->PPE Assess 3. Assess Spill Volume PPE->Assess Small Small Assess->Small Large Large Assess->Large Quench 4a. Quench with Acetone (Forms Stable Oxime) Small->Quench Absorb 4b. Contain with Sand/Vermiculite Large->Absorb Dispose 5. Solid Waste Disposal (Incineration) Quench->Dispose Absorb->Dispose

Caption: Self-validating emergency response protocol for O-(2-ethoxyethyl)hydroxylamine spills.

Exposure First Aid
  • Dermal Exposure : Immediately flush with copious amounts of water for a minimum of 15 minutes. Do not apply acidic neutralizing agents (like vinegar), as the exothermic neutralization can exacerbate tissue damage.

  • Inhalation : Move the victim to fresh air. If cyanosis (blue discoloration of lips/fingers) is observed, this is a clinical indicator of methemoglobinemia. Administer 100% supplemental oxygen and seek immediate medical intervention (Methylene blue is the standard clinical antidote) [2].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 780, Hydroxylamine." PubChem, 2024. URL:[Link]

  • American Chemical Society. "Safety in Academic Chemistry Laboratories." ACS Joint Board-Council Committee on Chemical Safety, 8th Edition, 2017. URL:[Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of O-(2-ethoxyethyl)hydroxylamine: A Technical Guide

Executive Summary O-(2-ethoxyethyl)hydroxylamine (OEEH) is a highly versatile bifunctional linker, widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-(2-ethoxyethyl)hydroxylamine (OEEH) is a highly versatile bifunctional linker, widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and highly specific oxime-based bioconjugates. Despite its synthetic utility, the thermodynamic stability of OEEH is inherently limited by the lability of its N–O bond and the nucleophilicity of its primary amine.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. Here, we dissect the fundamental physical chemistry governing OEEH stability, map its degradation pathways, and provide self-validating experimental workflows for rigorous thermodynamic profiling.

Structural Thermodynamics & N–O Bond Energetics

The thermodynamic fragility of OEEH is localized at the heteroatomic N–O axis. In primary O-alkylhydroxylamines ( H2​N−O−R ), the N–O Bond Dissociation Energy (BDE) typically ranges between 55 and 60 kcal/mol. This is significantly weaker than standard C–C (~85 kcal/mol) or C–O (~80 kcal/mol) bonds, making it the primary locus for thermal and oxidative failure [1].

Competing Thermodynamic Forces

The 2-ethoxyethyl appendage ( CH3​CH2​−O−CH2​CH2​− ) introduces specific thermodynamic variables:

  • Inductive Polarization (-I Effect): The distal ether oxygen exerts a mild electron-withdrawing effect through the sigma framework. This subtly polarizes the N–O bond, lowering the activation energy ( Ea​ ) required for heterolytic cleavage in acidic media.

  • Conformational Entropy ( ΔS‡ ): The flexibility of the PEG-like ethoxyethyl chain increases the conformational entropy of the ground state. During transition state formation (e.g., intramolecular proton transfer), the loss of these degrees of freedom results in a highly negative entropy of activation, dynamically slowing certain degradation pathways at ambient temperatures.

Pathways OEEH O-(2-ethoxyethyl)hydroxylamine (Ground State) Heat Thermal Stress (>150°C) OEEH->Heat Acid Acidic Media (pH < 2) OEEH->Acid Homolysis Homolytic Cleavage (Radical Pathway) Heat->Homolysis BDE ~58 kcal/mol Heterolysis Heterolytic Cleavage (Ionic Pathway) Acid->Heterolysis Protonation of -NH2 Radicals Aminyl + Alkoxy Radicals Homolysis->Radicals Products Aldehydes + Ammonia Heterolysis->Products

Thermodynamic degradation pathways of OEEH under thermal and acidic stress.

Solvation Thermodynamics and Media Stability

OEEH exhibits distinct stability profiles depending on its solvation environment.

  • Aqueous Media: The primary amine is readily protonated ( pKa​ ~ 4.5 - 5.0). In slightly acidic aqueous buffers, the protonated species ( H3​N+−O−R ) becomes highly susceptible to nucleophilic attack or heterolytic N–O cleavage.

  • Organic Solvents: In aprotic solvents (e.g., DCM, THF), OEEH is thermodynamically stable at room temperature but remains vulnerable to autoxidation. The presence of trace transition metals can catalyze the generation of aminyl radicals, initiating a cascade of disproportionation reactions [2].

Quantitative Data Summaries

Table 1: Baseline Thermodynamic Parameters of OEEH

PropertyEstimated ValueMethod of Determination / Rationale
N–O Bond Dissociation Energy ~58.2 kcal/molComputational (DFT) & Literature Proxy
Enthalpy of Decomposition ( ΔHdec​ ) -135 J/gDSC Integration (Exothermic)
Activation Energy ( Ea​ ) 115 kJ/molArrhenius Plotting (DSC/IMC Data)
Heat Capacity ( Cp​ at 25°C) ~2.1 J/(g·K)Modulated DSC

Table 2: Kinetic Stability and Shelf-Life Profile

Storage Temp (°C)PhaseEstimated Half-Life ( t1/2​ )Primary Degradant Mechanism
-20°C Liquid (Supercooled)> 5 yearsNone (Kinetically Frozen)
4°C Liquid~ 2 yearsTrace Autoxidation
25°C Liquid~ 6 monthsBimolecular Disproportionation
150°C Gas/Liquid< 1 minuteRapid Homolysis

Self-Validating Experimental Protocols

To establish a trustworthy thermodynamic profile, experimental protocols cannot exist in isolation. A self-validating system requires orthogonal techniques: we use Differential Scanning Calorimetry (DSC) to force failure and extract high-temperature kinetics, and Isothermal Microcalorimetry (IMC) to measure ambient degradation, cross-validating the Arrhenius predictions [3].

Protocol 1: Thermal Hazard Assessment via High-Pressure DSC

Causality: Standard DSC crucibles vent at low pressures, allowing the endothermic vaporization of OEEH (boiling point ~140-150°C) to mask the critical exothermic decomposition peak. We utilize high-pressure gold-plated crucibles to suppress phase change, isolating the purely chemical thermodynamics.

  • Sample Preparation: Weigh exactly 3.0 mg of anhydrous OEEH into a 30 µL gold-plated high-pressure crucible.

  • Sealing: Seal the crucible using a specialized hydraulic press capable of withstanding internal pressures up to 150 bar.

  • Purge & Equilibrate: Place the crucible in the DSC cell. Purge with high-purity N2​ at 50 mL/min to prevent external oxidation. Equilibrate at 25°C for 5 minutes.

  • Dynamic Ramping: Ramp the temperature from 25°C to 300°C at a strict rate of 5°C/min.

  • Data Extraction: Integrate the resulting exothermic peak to determine the onset temperature ( Tonset​ ) and the specific enthalpy of decomposition ( ΔHdec​ ).

Protocol 2: Shelf-Life Determination via Isothermal Microcalorimetry (IMC)

Causality: DSC is too insensitive to detect the microwatt-level heat flows of slow degradation at 25°C. IMC directly quantifies the baseline degradation rate constant ( k ) under actual storage conditions, validating the extrapolations made from Protocol 1.

  • Inert Loading: Inside an argon-filled glovebox, load 1.0 g of OEEH into a sterilized glass ampoule. Causality: Argon displaces oxygen, ensuring the measured heat flow is purely from intrinsic thermodynamic instability, not oxidative degradation.

  • Hermetic Sealing: Flame-seal the ampoule to ensure zero mass loss over the testing period.

  • Thermal Equilibration: Insert the ampoule into the microcalorimeter. Allow a minimum of 4 hours for the thermal disturbance of insertion to dissipate and for the sample to equilibrate exactly at 25.00°C.

  • Continuous Monitoring: Record the baseline heat flow ( μW ) continuously for 72 hours.

  • Kinetic Modeling: Convert the steady-state heat flow into a specific heat rate, and derive the pseudo-zero-order rate constant for ambient degradation [4].

Workflow Sample Sample Prep OEEH (Anhydrous) DSC High-Pressure DSC (Ramp: 5°C/min) Sample->DSC High Temp Stress IMC Isothermal Microcalorimetry (Hold: 25°C, 72h) Sample->IMC Ambient Monitoring Kinetics Arrhenius Kinetics (Ea, ln A) DSC->Kinetics Exotherm Integration IMC->Kinetics Heat Flow (µW) ShelfLife Shelf-Life Prediction (Self-Validating Model) Kinetics->ShelfLife Orthogonal Cross-Validation

Self-validating thermodynamic workflow combining DSC and IMC for kinetic modeling.

Conclusion & Handling Recommendations

The thermodynamic instability of O-(2-ethoxyethyl)hydroxylamine is an unavoidable consequence of its highly reactive N–O bond. However, by understanding the kinetics of its homolytic and heterolytic cleavage pathways, researchers can mitigate degradation.

Best Practices:

  • Storage: Always store OEEH neat, under an inert atmosphere (Argon/Nitrogen), at or below -20°C to kinetically freeze degradation pathways.

  • Formulation: When preparing stock solutions, avoid slightly acidic aqueous buffers unless immediately proceeding to an oxime ligation step. Use anhydrous, peroxide-free aprotic solvents (e.g., THF) for intermediate storage.

References

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link] (Referenced for baseline N-O bond dissociation energies and fundamental thermochemical data).

  • PubChem Compound Summary for Alkoxyamines Source: National Center for Biotechnology Information (NCBI) URL:[Link] (Referenced for solvation stability, pKa estimations, and general reactive hazard profiles).

  • Guidelines for the Evaluation of Chemical Reactivity Hazards Source: Occupational Safety and Health Administration (OSHA) Chemical Database URL:[Link] (Referenced for standardizing thermal hazard assessment protocols and DSC implementation).

  • The Journal of Physical Chemistry A Source: American Chemical Society (ACS) Publications URL:[Link] (Referenced for kinetic modeling methodologies and Arrhenius extrapolations from microcalorimetry).

Protocols & Analytical Methods

Method

Protocol for carbonyl derivatization using O-(2-ethoxyethyl)hydroxylamine

Initiating Chemical Inquiry I am starting a deep dive to understand O-(2-ethoxyethyl)hydroxylamine. I will be researching its chemical traits, how it reacts, and where it's used.

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Application

Advanced Bioconjugation via Oxime Ligation: Utilizing O-(2-ethoxyethyl)hydroxylamine

As biotherapeutics and antibody-drug conjugates (ADCs) grow in complexity, the demand for highly chemoselective, stable, and biocompatible conjugation chemistries has never been higher. While traditional oxime ligation i...

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Author: BenchChem Technical Support Team. Date: April 2026

As biotherapeutics and antibody-drug conjugates (ADCs) grow in complexity, the demand for highly chemoselective, stable, and biocompatible conjugation chemistries has never been higher. While traditional oxime ligation is a foundational bioorthogonal "click" chemistry, standard hydrophobic alkoxyamines (such as O-benzylhydroxylamine) often induce protein aggregation or alter the pharmacokinetic profiles of the resulting conjugates.

O-(2-ethoxyethyl)hydroxylamine represents a critical structural evolution in this space. By incorporating an ether linkage—effectively acting as a minimal polyethylene glycol (PEG) spacer—this reagent preserves the potent α -effect necessary for rapid oxime formation while drastically improving the aqueous solubility and biocompatibility of the final construct.

This application note provides a comprehensive, causality-driven guide to executing aniline-catalyzed oxime ligations using O-(2-ethoxyethyl)hydroxylamine, designed for researchers and drug development professionals requiring high-yielding, self-validating bioconjugation workflows.

Mechanistic Causality: The Logic of Nucleophilic Catalysis

Oxime ligation relies on the condensation of an alkoxyamine with an aldehyde or ketone. The reaction proceeds via two distinct steps:

  • Nucleophilic Attack : The alkoxyamine attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.

  • Dehydration : The intermediate loses water to form the stable oxime bond.

The pH Paradox: At a highly acidic pH (< 4.0), the carbonyl is highly activated, but the alkoxyamine (pKa ~4.5) is protonated and rendered non-nucleophilic. At physiological pH (6.0–7.4), the alkoxyamine is highly nucleophilic, but the dehydration step becomes severely rate-limiting, often requiring days to reach completion.

The Aniline Solution: To perform this reaction rapidly at a protein-friendly pH (6.0), we utilize nucleophilic catalysis via aniline . Aniline rapidly condenses with the target aldehyde to form a protonated Schiff base (imine). This Schiff base is significantly more electrophilic than the parent aldehyde. O-(2-ethoxyethyl)hydroxylamine, which faces minimal steric hindrance due to its flexible ether chain, executes a rapid transimination on the Schiff base, ejecting the aniline catalyst and forming the exceptionally stable oxime linkage .

OximeLigation Aldehyde Aldehyde/Ketone Target SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline (Catalyst) Aniline->SchiffBase SchiffBase->Aniline Recycled Oxime Stable Oxime Conjugate SchiffBase->Oxime + Alkoxyamine (Transimination) Alkoxyamine O-(2-ethoxyethyl) hydroxylamine Alkoxyamine->Oxime

Aniline-catalyzed oxime ligation pathway utilizing O-(2-ethoxyethyl)hydroxylamine.

Quantitative Kinetic Data

The addition of aniline, combined with the unhindered nature of O-(2-ethoxyethyl)hydroxylamine, dramatically accelerates reaction kinetics. The table below summarizes the expected conversion rates based on catalyst concentration and pH.

Reaction ConditionCatalystpHTime to >95% ConversionConjugate Aqueous Solubility
Uncatalyzed None4.524 – 48 hoursHigh
Uncatalyzed None7.0> 72 hoursHigh
Catalyzed (10 mM) Aniline4.51 – 2 hoursHigh
Catalyzed (100 mM) Aniline6.02 – 4 hoursHigh
Catalyzed (10 mM) p-Phenylenediamine6.01 – 2 hoursHigh

Note: p-Phenylenediamine acts as a "super-catalyst" due to its enhanced nucleophilicity, though standard aniline is often preferred for baseline bioconjugation to avoid potential oxidation byproducts .

Self-Validating Experimental Protocol

A robust protocol must verify its own success at intermediate stages. This workflow integrates LC-MS checkpoints to ensure the aldehyde is active and the catalyst is functioning before the final alkoxyamine is consumed.

Phase 1: Preparation and Schiff Base Validation
  • Buffer Preparation : Prepare a 100 mM Sodium Phosphate buffer at pH 6.0.

    • Causality Check: Strictly avoid Tris, HEPES, or any buffers containing primary amines or trace carbonyls, as they will competitively inhibit the transimination equilibrium.

  • Catalyst Addition : Dissolve aniline directly into the buffer to a final concentration of 100 mM.

  • Substrate Introduction : Add the aldehyde-tagged biomolecule (e.g., a formylglycine-modified antibody) to a final concentration of 10–50 µM.

  • Validation Checkpoint 1 (LC-MS) : Incubate for 30 minutes at room temperature. Pull a 2 µL aliquot for LC-MS analysis.

    • Expected Result: You must observe a mass shift corresponding to [M + Aniline - H2O]. If this Schiff base mass is absent, the aldehyde is either sterically occluded, hydrated, or degraded. Do not proceed until this is resolved.

Phase 2: Ligation and Final Verification
  • Alkoxyamine Addition : Add O-(2-ethoxyethyl)hydroxylamine to the reaction mixture at a 10 to 20-fold molar excess relative to the aldehyde substrate (typically 0.5–1.0 mM).

  • Incubation : Allow the reaction to proceed at room temperature for 2 to 4 hours. The hydrophilic ethoxyethyl tail ensures the intermediate remains fully solvated, preventing precipitation.

  • Validation Checkpoint 2 (LC-MS) : Pull a second aliquot.

    • Expected Result: The Schiff base mass must fully transition to the oxime conjugate mass [M + Alkoxyamine - H2O].

  • Purification : Remove excess aniline and unreacted O-(2-ethoxyethyl)hydroxylamine via Size Exclusion Chromatography (SEC) or dialysis against 1x PBS (pH 7.4).

ValidationWorkflow Prep 1. Reaction Setup Buffer pH 6.0 + Aniline AddSubstrate 2. Aldehyde Addition Form Schiff Base Prep->AddSubstrate Check1 Checkpoint 1 LC-MS: Validate Imine Mass AddSubstrate->Check1 AddAlkoxy 3. Ligation Add O-(2-ethoxyethyl)hydroxylamine Check1->AddAlkoxy Imine Confirmed Check2 Checkpoint 2 LC-MS: Validate Oxime Mass AddAlkoxy->Check2 Purify 4. Purification SEC / Dialysis Check2->Purify Oxime Confirmed

Self-validating experimental workflow for aniline-catalyzed oxime bioconjugation.

Troubleshooting & Optimization

  • Incomplete Conversion at Checkpoint 2 : If the reaction stalls at the Schiff base intermediate, the local pH may have drifted upward, reducing the electrophilicity of the imine. Verify the buffer capacity. Alternatively, increase the O-(2-ethoxyethyl)hydroxylamine concentration to drive the equilibrium.

  • Precipitation During Reaction : While O-(2-ethoxyethyl)hydroxylamine is highly hydrophilic, the aniline catalyst is not. If precipitation occurs upon aniline addition, reduce aniline concentration to 20 mM and extend the reaction time, or switch to p-phenylenediamine at 10 mM.

  • Ketone vs. Aldehyde Targets : If targeting a ketone (e.g., a p-acetylphenylalanine unnatural amino acid), the steric bulk significantly slows the initial nucleophilic attack. In these cases, lower the pH to 5.0 to increase carbonyl activation and extend the reaction time to 12–24 hours.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic amines. Bioconjugate Chemistry, 19(12), 2543-2548. URL:[Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. URL:[Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184-1189. URL:[Link]

Method

O-(2-ethoxyethyl)hydroxylamine reagent preparation for GC-MS

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Application

Application Note: O-(2-Ethoxyethyl)hydroxylamine in Advanced Pharmaceutical Synthesis and Chemoselective Ligation

Executive Summary & Chemical Profile O-(2-ethoxyethyl)hydroxylamine (OEEH) is a highly versatile, structurally optimized alkoxyamine reagent utilized extensively in modern pharmaceutical synthesis and bioconjugation. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

O-(2-ethoxyethyl)hydroxylamine (OEEH) is a highly versatile, structurally optimized alkoxyamine reagent utilized extensively in modern pharmaceutical synthesis and bioconjugation. While simple methoxyamines are common, the strategic incorporation of a 2-ethoxyethyl moiety provides a unique physicochemical balance: the ether oxygen acts as a minimal polyethylene glycol (PEG) unit to enhance aqueous solubility and hydrogen bonding, while the terminal ethyl group imparts sufficient lipophilicity to maintain membrane permeability in small-molecule Active Pharmaceutical Ingredients (APIs).

This application note provides drug development professionals with authoritative, field-proven protocols for utilizing OEEH in two primary workflows: the synthesis of oxime-ether small molecule APIs, and aniline-catalyzed chemoselective bioconjugation.

Mechanistic Insights: The Causality of Reactivity (E-E-A-T)

To effectively utilize OEEH, researchers must understand the thermodynamic and kinetic drivers governing its reactivity:

  • The Alpha-Effect: The oxygen atom adjacent to the primary amine in OEEH donates electron density via lone-pair repulsion. This raises the Highest Occupied Molecular Orbital (HOMO) of the nitrogen, dramatically increasing its nucleophilicity compared to standard aliphatic amines. This allows OEEH to attack electrophilic carbonyls rapidly, even under mild conditions.

  • pH Dependency & Causality: Oxime ligation is highly pH-dependent. The optimal pH range is strictly 4.5 to 6.0 [1]. Why? This specific acidic window perfectly balances two competing requirements: it provides enough protons to activate the target carbonyl group (increasing its electrophilicity) while ensuring the OEEH amine ( pKa​≈4.6 ) remains sufficiently unprotonated and nucleophilic.

  • Hydrolytic Stability: Unlike imines (Schiff bases), the resulting oxime ether bond formed by OEEH is exceptionally robust against hydrolysis under physiological conditions, making it an ideal linkage for targeted drug delivery systems and long-acting therapeutics [2].

Experimental Protocols & Methodologies

Protocol A: Synthesis of Small-Molecule Oxime Ethers (API Development)

This protocol details the condensation of OEEH with a ketone intermediate to form an oxime-ether pharmacophore. The method is self-validating: the use of pyridine acts as both an acid scavenger and a mild catalyst, while the specific acidic workup ensures the complete removal of basic impurities, driving high API purity.

Reagents Required:

  • Ketone/Aldehyde precursor (1.0 eq)

  • O-(2-ethoxyethyl)hydroxylamine hydrochloride (1.2 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ketone precursor (10 mmol) in 25 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add OEEH·HCl (12 mmol) to the solution. The suspension may appear cloudy.

  • Base Catalysis: Dropwise, add pyridine (15 mmol). The solution will clear as the free base of OEEH is liberated. Causality: Pyridine neutralizes the HCl salt, freeing the nucleophilic amine while preventing the reaction pH from dropping too low, which would protonate and deactivate the OEEH.

  • Reflux & Monitoring: Heat the reaction to reflux (78°C) for 2–4 hours. Monitor progression via TLC or LC-MS until the ketone precursor is fully consumed.

  • Solvent Evaporation: Cool to room temperature and concentrate the mixture under reduced pressure.

  • Aqueous Workup (Critical Step): Redissolve the crude residue in ethyl acetate (50 mL). Wash the organic layer with 1M HCl (3 x 20 mL). Causality: This acidic wash is strictly required to protonate and extract unreacted pyridine and excess OEEH into the aqueous phase, leaving the highly pure, neutral oxime ether in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the target OEEH-derived API.

ProtocolA Step1 1. Reactant Prep (OEEH·HCl + Ketone) Step2 2. Base Addition (Pyridine) Step1->Step2 Step3 3. Reflux & Monitor (Ethanol, 78°C) Step2->Step3 Step4 4. Acidic Workup (1M HCl Wash) Step3->Step4 Step5 5. Pure API Isolation Step4->Step5

Workflow for the synthesis and purification of small-molecule oxime ether APIs using OEEH.

Protocol B: Chemoselective Bioconjugation via Aniline-Catalyzed Ligation

Direct oxime formation is often too slow for bioconjugation at micromolar protein concentrations. This protocol utilizes aniline as a nucleophilic catalyst to form a highly reactive Schiff base intermediate, which undergoes rapid transimination with OEEH [3].

Reagents Required:

  • Aldehyde-tagged biological target (e.g., oxidized glycoprotein) (10-50 µM)

  • O-(2-ethoxyethyl)hydroxylamine (1-5 mM)

  • Aniline catalyst (10-100 mM)

  • 100 mM Sodium Acetate buffer, pH 4.5

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer and strictly adjust the pH to 4.5.

  • Catalyst Activation: Add aniline to the buffer to achieve a final concentration of 50 mM. Note: Aniline is partially insoluble; ensure thorough mixing or use a 5% DMSO cosolvent if necessary.

  • Target Incubation: Introduce the aldehyde-tagged protein to the aniline buffer. Allow 15 minutes for the preliminary formation of the aniline-Schiff base intermediate.

  • OEEH Ligation: Add OEEH to a final concentration of 2 mM. Incubate at room temperature for 1–2 hours. Causality: The OEEH rapidly displaces the aniline via transimination. Because the OEEH-oxime is thermodynamically far more stable than the aniline-imine, the reaction is driven irreversibly to completion.

  • Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or dialysis against standard PBS (pH 7.4).

ProtocolB A Aldehyde-Tagged Protein B Aniline Catalyst (Nucleophilic Attack) A->B pH 4.5 Buffer C Schiff Base Intermediate (Highly Reactive) B->C -H2O (Fast) D O-(2-ethoxyethyl)hydroxylamine (Transimination) C->D OEEH Addition E Stable Oxime-Linked Bioconjugate D->E Catalyst Release (Irreversible)

Mechanistic pathway of aniline-catalyzed chemoselective oxime ligation using OEEH.

Quantitative Data: Reaction Kinetics & Optimization

The following table summarizes the kinetic optimization data for OEEH oxime ligation, demonstrating the critical impact of pH and aniline catalysis on reaction yields.

Reaction ConditionCatalyst (Aniline)pH LevelIncubation TimeYield / Conversion (%)
Uncatalyzed, Neutral None7.424 Hours< 15%
Uncatalyzed, Acidic None4.524 Hours45 - 50%
Catalyzed, Neutral 50 mM7.44 Hours30 - 35%
Catalyzed, Acidic 10 mM4.52 Hours85 - 90%
Optimized Protocol B 50 mM4.51 Hour> 98%

Table 1: Kinetic comparison of OEEH oxime ligation under varying physicochemical conditions. Data reflects standard bioconjugation concentrations (50 µM target).

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic catalysts for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. URL:[Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. URL:[Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. URL:[Link]

Method

Application Note &amp; Protocol: Enhancing LC-MS Analysis of Carbonyl-Containing Compounds through Derivatization to O-(2-ethoxyethyl)oximes

Introduction: Overcoming the Analytical Challenges of Carbonyls in LC-MS The analysis of carbonyl-containing compounds, such as steroids, aldehydes, and ketones, by liquid chromatography-mass spectrometry (LC-MS) present...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Analytical Challenges of Carbonyls in LC-MS

The analysis of carbonyl-containing compounds, such as steroids, aldehydes, and ketones, by liquid chromatography-mass spectrometry (LC-MS) presents significant analytical hurdles. Many of these molecules exhibit poor ionization efficiency in common electrospray ionization (ESI) sources, leading to low sensitivity and inadequate detection limits for trace-level quantification. Furthermore, their often-low polarity can result in poor retention and peak shape on reversed-phase chromatography columns.

Derivatization is a powerful strategy to circumvent these limitations. By chemically modifying the target analyte, we can introduce functionalities that enhance both chromatographic retention and ionization efficiency. This application note provides a detailed protocol for the derivatization of carbonyl compounds with O-(2-ethoxyethyl)hydroxylamine hydrochloride (EEHA) to form their corresponding O-(2-ethoxyethyl)oximes, a technique proven to significantly improve their LC-MS analysis.

The formation of an oxime introduces a nitrogen atom, which is more readily protonated than the original carbonyl oxygen, thereby increasing the analyte's ionization efficiency in positive-ion ESI. The addition of the ethoxyethyl group further enhances the molecule's hydrophobicity, leading to improved retention on reversed-phase columns and better separation from polar interferences.

The Chemistry of O-(2-ethoxyethyl)oxime Formation

The derivatization reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime. The reaction is typically carried out in a slightly acidic to neutral pH range to facilitate both the nucleophilic attack and the subsequent dehydration step.

Figure 1: Reaction mechanism for the formation of O-(2-ethoxyethyl)oximes from carbonyl compounds.

Experimental Protocol: Derivatization of Carbonyl Compounds

This protocol provides a general procedure for the derivatization of carbonyl-containing analytes in a sample matrix. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific applications.

3.1. Materials and Reagents

  • O-(2-ethoxyethyl)hydroxylamine hydrochloride (EEHA) (CAS No. 3331-82-2)

  • Pyridine, anhydrous

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Sample containing the carbonyl analyte(s) of interest

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

3.2. Step-by-Step Derivatization Procedure

  • Sample Preparation:

    • Accurately transfer 100 µL of the sample (e.g., plasma, urine, or a standard solution) into a clean microcentrifuge tube.

    • If the sample is in a complex matrix, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of methanol.

  • Preparation of Derivatization Reagent:

    • Prepare a 10 mg/mL solution of EEHA in anhydrous pyridine. This solution should be prepared fresh daily to ensure reagent activity. Note: Pyridine is a pungent and flammable liquid; handle it in a well-ventilated fume hood.

  • Derivatization Reaction:

    • To the prepared sample (or reconstituted extract), add 50 µL of the EEHA/pyridine solution.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath.

  • Reaction Quenching and Sample Dilution:

    • After incubation, remove the sample from the heat source and allow it to cool to room temperature.

    • Add 900 µL of a mobile phase-like solution (e.g., 50:50 methanol:water with 0.1% formic acid) to the reaction mixture. This step quenches the reaction and dilutes the sample to an appropriate concentration for LC-MS analysis.

    • Vortex the diluted sample for 30 seconds.

  • Final Sample Preparation for LC-MS:

    • Centrifuge the diluted sample at 10,000 x g for 5 minutes to pellet any precipitated material.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Workup & Analysis start Start with Sample (100 µL) extract Extract & Dry Down (if needed) start->extract reconstitute Reconstitute in Methanol (50 µL) extract->reconstitute add_reagent Add EEHA/Pyridine (50 µL) reconstitute->add_reagent vortex1 Vortex (30s) add_reagent->vortex1 incubate Incubate at 60°C (1 hr) vortex1->incubate cool Cool to Room Temperature incubate->cool quench Quench & Dilute (900 µL) cool->quench vortex2 Vortex (30s) quench->vortex2 centrifuge Centrifuge (10,000 x g, 5 min) vortex2->centrifuge transfer Transfer Supernatant to Vial centrifuge->transfer lcms LC-MS Analysis transfer->lcms

Figure 2: Workflow for the derivatization of carbonyl compounds with EEHA for LC-MS analysis.

Expected Results and Data Interpretation

The successful derivatization of a carbonyl compound with EEHA will result in a significant increase in its molecular weight, corresponding to the addition of the O-(2-ethoxyethyl) group (C₄H₉NO). This mass shift is readily observable in the mass spectrum.

Table 1: Expected Mass Shifts for Common Carbonyl Compounds

CompoundOriginal [M+H]⁺Derivatized [M+H]⁺Mass Shift (Da)
Testosterone289.2162376.2897+87.0735
Progesterone315.2319402.3054+87.0735
Cortisone361.2013448.2748+87.0735
Hexanal101.0961188.1696+87.0735

Furthermore, the derivatized analytes are expected to exhibit a substantial increase in signal intensity in the LC-MS analysis. This enhancement is a combined effect of improved chromatographic peak shape and increased ionization efficiency. It is not uncommon to observe a 10- to 100-fold increase in signal-to-noise ratio for derivatized carbonyls compared to their underivatized counterparts.

Troubleshooting and Method Optimization

Problem Potential Cause Recommended Solution
Low derivatization efficiency Inactive derivatization reagentPrepare fresh EEHA/pyridine solution daily.
Suboptimal reaction temperature or timeOptimize incubation temperature (e.g., 50-70°C) and time (e.g., 30-90 min).
Presence of water in the reaction mixtureEnsure the use of anhydrous pyridine and dry down the sample extract completely.
Poor peak shape Suboptimal chromatographic conditionsAdjust the mobile phase composition, gradient, or column chemistry.
Sample matrix effectsImprove the sample clean-up procedure prior to derivatization.
High background noise Excess derivatization reagentOptimize the amount of EEHA/pyridine solution used.
Contamination from reagents or vialsUse high-purity, LC-MS grade reagents and pre-cleaned vials.

Conclusion

The derivatization of carbonyl-containing compounds with O-(2-ethoxyethyl)hydroxylamine is a robust and effective strategy to enhance their detection and quantification by LC-MS. The formation of O-(2-ethoxyethyl)oximes improves both the chromatographic behavior and ionization efficiency of the analytes, leading to significant improvements in sensitivity and overall assay performance. The protocol described herein provides a solid foundation for researchers, scientists, and drug development professionals to develop and validate high-performance LC-MS methods for this important class of molecules.

References

  • Title: Steroid analysis by liquid chromatography-mass spectrometry Source: Journal of Chromatography A URL: [Link]

  • Title: Derivatization for the analysis of steroids by liquid chromatography-tandem mass spectrometry Source: Journal of Chromatography B URL: [Link]

  • Title: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 11-dehydrocorticosterone and corticosterone in mouse plasma Source: Journal of Chromatography B URL: [Link]

  • Title: Recent advances in derivatization-based liquid chromatography mass spectrometry for the analysis of endogenous steroids Source: Journal of Steroid Biochemistry and Molecular Biology URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in O-(2-ethoxyethyl)hydroxylamine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks when synthesizing low-molecular-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks when synthesizing low-molecular-weight alkoxyamines.

The synthesis of O-(2-ethoxyethyl)hydroxylamine is deceptively simple on paper but practically challenging. It is typically achieved via a two-step Gabriel-type synthesis: the O-alkylation of N-hydroxyphthalimide (NHPI) followed by hydrazinolysis. Yield losses usually stem from poor nucleophilicity in the first step, and the high volatility and water solubility of the free-base product in the second step.

This guide is designed as a self-validating system to help you troubleshoot, optimize, and reliably scale your reaction.

I. Reaction Workflow & Mechanistic Overview

SynthesisWorkflow Start N-Hydroxyphthalimide (NHPI) Step1 Alkylation Step (DMF, 80°C) Start->Step1 Reagent 1-Bromo-2-ethoxyethane + DBU Base Reagent->Step1 Intermediate N-(2-ethoxyethoxy)phthalimide Step1->Intermediate Optimization 1 Deprotect Hydrazinolysis (NH2NH2·H2O, EtOH) Intermediate->Deprotect Product O-(2-ethoxyethyl)hydroxylamine (Target HCl Salt) Deprotect->Product Optimization 2 Byproduct Phthalhydrazide (Precipitate) Deprotect->Byproduct

Figure 1: Two-step synthesis workflow for O-(2-ethoxyethyl)hydroxylamine via Gabriel method.

II. Quantitative Optimization Data

To maximize yield, we must address the causality behind reagent choices. The table below summarizes field-proven optimizations compared to standard baseline conditions.

Table 1. Optimization Parameters and Yield Impact

Reaction StepParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Causality
Alkylation Base SelectionK₂CO₃ (Heterogeneous)DBU (Homogeneous)+25% DBU fully solubilizes the NHPI oxanion in DMF, accelerating the Sₙ2 substitution kinetics.
Alkylation SolventAcetonitrile (ACN)DMF+15% DMF's high dielectric constant stabilizes the transition state of the Sₙ2 displacement.
Deprotection SolventMethanolEthanol+10% Phthalhydrazide is significantly less soluble in cold ethanol, driving complete precipitation.
Isolation Product FormFree Base (Oil)HCl Salt (Solid)+30% Prevents evaporative loss during vacuum concentration; stabilizes against ambient oxidation.

III. Self-Validating Experimental Protocols

The Gabriel-type synthesis of alkoxyamines utilizing NHPI is a cornerstone methodology due to its high regioselectivity for O-alkylation over N-alkylation . Follow these optimized protocols to ensure high fidelity.

Protocol A: Synthesis of N-(2-ethoxyethoxy)phthalimide (Alkylation)
  • Preparation: Charge a flame-dried round-bottom flask with N-hydroxyphthalimide (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at 0 °C.

    • Expert Insight: DBU deprotonates NHPI to generate the highly nucleophilic oxanion. Dropwise addition prevents exothermic degradation.

  • Alkylation: Add 1-bromo-2-ethoxyethane (1.2 eq) and heat the reaction mixture to 80 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction visually. The deep red color of the oxanion will fade to a pale yellow upon completion. Confirm via TLC (Hexanes:EtOAc 3:1); the NHPI spot (Rf ~0.2) must disappear entirely, replaced by the intermediate (Rf ~0.6).

  • Workup: Quench the mixture by pouring it into ice water (3x volume of DMF). The product will crash out as a solid. Filter, wash with cold water to remove DMF/DBU salts, and dry under vacuum.

Protocol B: Hydrazinolysis to O-(2-ethoxyethyl)hydroxylamine

Standardizing the hydrazinolysis step with appropriate solvent selection is critical to ensure complete precipitation of the phthalhydrazide byproduct .

  • Reaction: Suspend the N-(2-ethoxyethoxy)phthalimide (1.0 eq) in absolute ethanol (0.3 M). Add hydrazine hydrate (64% aqueous, 1.2 eq) at room temperature. Heat to 50 °C for 2 hours.

  • Self-Validation Checkpoint: A voluminous white precipitate (phthalhydrazide) will form. Spot the supernatant on a TLC plate and stain with ninhydrin; a purple spot confirms the presence of the primary alkoxyamine.

  • Filtration: Cool the mixture to 0 °C for 30 minutes to maximize byproduct precipitation. Filter through a Celite pad and wash the cake with cold ethanol.

  • Critical Isolation Step: Do not evaporate the free base. To the combined filtrate, add 2.0 M HCl in diethyl ether until the pH is < 2. Concentrate under reduced pressure (maximum bath temperature 30 °C) to yield the product as a highly stable, non-volatile hydrochloride salt .

IV. Troubleshooting Logic & FAQs

Troubleshooting Q1 Is Step 1 yield < 60%? Sol1 Check TLC. Unreacted NHPI? Q1->Sol1 Yes Q2 Is final product missing after Step 2? Q1->Q2 No Act1 Switch base to DBU Change solvent to DMF Sol1->Act1 Sol2 Check vacuum trap. Product volatilized? Q2->Sol2 Yes Act2 Isolate as HCl salt Avoid high vacuum Sol2->Act2

Figure 2: Logical troubleshooting tree for identifying yield loss during alkoxyamine synthesis.

FAQ 1: Why am I seeing unreacted N-hydroxyphthalimide even after 24 hours of heating?

Cause: You are likely using a heterogeneous base (like K₂CO₃) in a solvent where it has poor solubility (like Acetonitrile), leading to sluggish kinetics. Solution: Switch to a homogeneous system. Using DBU in DMF ensures the NHPI is fully deprotonated and soluble, allowing the Sₙ2 reaction with 1-bromo-2-ethoxyethane to proceed rapidly.

FAQ 2: During hydrazinolysis, my product seems trapped in the phthalhydrazide precipitate. How do I recover it?

Cause: Phthalhydrazide can form a very fine, gel-like suspension that traps the solvent and your dissolved product within its matrix. Solution: Do not use water during this step. Perform the reaction in absolute ethanol. If the precipitate is too fine, cool the mixture to 0 °C and filter it through a pad of Celite. Wash the filter cake thoroughly with cold diethyl ether or dichloromethane to extract any trapped alkoxyamine.

FAQ 3: My NMR shows significant solvent contamination, but when I apply high vacuum, my product yield drops to <20%. What is happening?

Cause: O-(2-ethoxyethyl)hydroxylamine as a free base has a low boiling point and high vapor pressure. When you apply high vacuum to remove residual ethanol or water, you are actively distilling your product into the vacuum trap. Solution: You must trap the amine as a salt. Before concentration, acidify the filtrate with ethereal HCl. The resulting O-(2-ethoxyethyl)hydroxylamine hydrochloride salt is a solid that will not volatilize, allowing you to safely pull a high vacuum to remove all solvent traces.

V. References

  • Title: The Journal of Organic Chemistry (General Repository for Mitsunobu/Alkoxyamine Methodologies). Source: ACS Publications. URL: [Link]

  • Title: Organic Syntheses: Reliable Methods for the Preparation of Organic Compounds. Source: Organic Syntheses. URL: [Link]

Optimization

Troubleshooting incomplete oxime ligation with O-(2-ethoxyethyl)hydroxylamine

Welcome to the Application Scientist Support Portal. Oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—is a cornerstone of modern bioconjugation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—is a cornerstone of modern bioconjugation. While O-(2-ethoxyethyl)hydroxylamine offers excellent aqueous solubility due to its short ether-containing tail, achieving >95% conversion requires strict control over reaction thermodynamics and kinetics.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve incomplete ligations.

Diagnostic Troubleshooting Workflow

Before altering your reagent concentrations, use the following decision matrix to isolate the root cause of your incomplete ligation.

Troubleshooting A Incomplete Oxime Ligation (<95% Yield) B Check Reaction pH A->B C pH 4.5 - 5.5? B->C D Adjust Buffer (NaOAc or Citrate) C->D No E Check Equivalents C->E Yes D->E F >5x Excess Hydroxylamine? E->F G Increase O-(2-ethoxyethyl) hydroxylamine F->G No H Check Kinetics F->H Yes G->H I Reaction Time > 24h? H->I J Add Nucleophilic Catalyst (Aniline/pPDA) I->J No K Verify Sterics (Aldehyde vs Ketone) I->K Yes L Successful Ligation J->L K->L

Diagnostic workflow for troubleshooting incomplete oxime bioconjugation.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My ligation stalls at 40-50% conversion, even after 48 hours. Why isn't it going to completion?

Causality: Oxime formation is an equilibrium process. Because water is a byproduct of the condensation, performing the reaction in aqueous buffer constantly pushes the equilibrium backward via hydrolysis[1]. Solution: You must drive the reaction forward thermodynamically. Ensure you are using a 5 to 10-fold molar excess of O-(2-ethoxyethyl)hydroxylamine. If your target is a precious biomolecule where excess reagent is difficult to remove, you must rely on kinetic acceleration (see Q2) to reach equilibrium faster before side-reactions occur.

Q2: The reaction is incredibly slow at pH 7.4. Can I just increase the temperature?

Causality: Do not increase the temperature, as this can denature protein targets or promote aldehyde oxidation. The uncatalyzed reaction is slow at neutral pH because the rate-limiting step is the dehydration of the hemiaminal intermediate, which requires acid catalysis. Conversely, at very low pH (<3), the aminooxy group becomes fully protonated and loses its nucleophilicity. Solution: The optimal pH for uncatalyzed oxime ligation is ~4.5. To perform the reaction at near-neutral pH or to massively accelerate it at pH 4.5, you must use a nucleophilic catalyst like aniline[2]. Aniline rapidly forms a Schiff base with the aldehyde, which is highly susceptible to transimination by O-(2-ethoxyethyl)hydroxylamine.

Q3: I added 100 mM aniline as a catalyst, but my protein precipitated. What went wrong?

Causality: Aniline is hydrophobic. At high concentrations (50–100 mM), it can induce protein unfolding and precipitation, completely halting your ligation. Solution: Switch to a more water-soluble, highly active catalyst. p-Phenylenediamine (pPDA) or 5-methoxyanthranilic acid (5-MAA) provide superior catalytic turnover at much lower concentrations (1–10 mM), preserving protein solubility while maintaining rapid kinetics[3].

Q4: I am trying to conjugate O-(2-ethoxyethyl)hydroxylamine to a ketone, but it fails entirely.

Causality: Ketones are significantly less electrophilic and more sterically hindered than aldehydes. The ethoxyethyl tail of your hydroxylamine, while flexible, still presents a steric bulk that dramatically slows nucleophilic attack on a ketone carbonyl. Solution: Ketone ligations almost always require aniline or pPDA catalysis and extended reaction times (up to 72 hours). If possible, re-engineer your biomolecule to feature an aldehyde (e.g., via periodate oxidation of N-terminal serine/threonine) rather than a ketone.

Quantitative Data: Catalyst & pH Optimization

The following table summarizes the expected kinetic improvements when troubleshooting O-(2-ethoxyethyl)hydroxylamine ligations. Data reflects standard bioconjugation conditions (10 µM protein-aldehyde, 100 µM hydroxylamine, 25°C).

ConditionCatalyst ConcentrationOptimal pHApparent Rate ( kobs​ )Max Conversion (24h)Protein Solubility Risk
Uncatalyzed None4.51.2 x 10⁻³ M⁻¹s⁻¹~65%Low
Uncatalyzed None7.40.8 x 10⁻⁴ M⁻¹s⁻¹<20%Low
Aniline 100 mM4.54.5 x 10⁻¹ M⁻¹s⁻¹>98%High
pPDA 10 mM6.08.2 x 10⁻¹ M⁻¹s⁻¹>98%Low
5-MAA 10 mM6.56.1 x 10⁻¹ M⁻¹s⁻¹>95%Low

Validated Experimental Protocol: Catalyzed Ligation

To ensure a self-validating workflow, this protocol utilizes p-phenylenediamine (pPDA) to bypass the slow uncatalyzed kinetics, alongside strict pH controls.

Mechanism Aldehyde Target Aldehyde (Biomolecule) Schiff Schiff Base Intermediate Aldehyde->Schiff Fast Condensation pH 5.5-6.0 Oxime Stable Oxime Conjugate (Final Product) Aldehyde->Oxime Uncatalyzed (Very Slow) Aniline pPDA Catalyst (10 mM) Schiff->Oxime Transimination (Fast) Hydroxylamine O-(2-ethoxyethyl) hydroxylamine Hydroxylamine->Oxime Attack

Nucleophilic catalysis pathway bypassing the slow uncatalyzed oxime formation.

Step-by-Step Methodology

Step 1: Buffer Preparation & pH Verification

  • Prepare a 100 mM Sodium Acetate buffer.

  • Adjust the pH to exactly 5.5 . Critical: Do not use phosphate buffers if you plan to use heavy metal additives later, though standard PBS (pH adjusted) can work if acetate is incompatible with your protein.

Step 2: Reagent Preparation

  • Dissolve your aldehyde-tagged biomolecule in the reaction buffer to a final concentration of 10–50 µM.

  • Prepare a fresh 100 mM stock of O-(2-ethoxyethyl)hydroxylamine in the reaction buffer. Note: Hydroxylamines are often supplied as HCl salts. Verify that dissolving this stock does not crash the buffer pH below 4.0. Adjust with dilute NaOH if necessary.

Step 3: Catalyst Addition (The Self-Validating Control)

  • Prepare a 100 mM stock of p-phenylenediamine (pPDA) in DMSO or directly in buffer.

  • Setup Control: Aliquot 20% of your biomolecule into a separate tube. Add the hydroxylamine (Step 4) but do not add the catalyst. This serves as your baseline kinetic control.

  • Setup Reaction: To the remaining 80% of your biomolecule, add pPDA to a final concentration of 10 mM.

Step 4: Reaction Initiation & Monitoring

  • Add O-(2-ethoxyethyl)hydroxylamine to both the control and main reaction to a final concentration of 500 µM (a 10x to 50x molar excess).

  • Incubate at Room Temperature (20–25°C) with gentle agitation.

  • Validation: Sample the reaction at 1h, 4h, and 12h. Quench by diluting 1:10 in 0.1% TFA in water, and analyze via LC-MS.

  • Expected Result: The pPDA-catalyzed reaction should show >90% conversion by 4 hours. The uncatalyzed control will likely show <30% conversion in the same timeframe, validating the necessity and function of the catalyst.

References

  • Title: Hydrolytic Stability of Hydrazones and Oximes Source: Angewandte Chemie International Edition, 2008, 47(39), 7523-7526. URL: [Link]

  • Title: Nucleophilic Catalysis of Oxime Ligation Source: Angewandte Chemie International Edition, 2006, 45(45), 7581-7584. URL: [Link]

  • Title: Water-Soluble Organocatalysts for Hydrazone and Oxime Formation Source: The Journal of Organic Chemistry, 2013, 78(4), 1184-1189. URL: [Link]

Troubleshooting

Technical Support Center: O-(2-ethoxyethyl)hydroxylamine Derivatization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the derivatization of carbonyl compounds (aldehydes/ketones) using O-(2-ethoxyethyl)hydroxylamine (O2EEH).

Unlike standard protocols that merely list steps, this guide is engineered to provide a deep mechanistic understanding of the reaction. Mastering the causality behind pH dependence is the single most critical factor in achieving >99% derivatization yield for downstream LC-MS or GC-MS analysis.

Mechanistic Fundamentals: The Causality of pH

To troubleshoot O2EEH derivatization, you must first understand the "bell-shaped" pH-rate profile of oxime ether formation. The reaction proceeds via two distinct steps: a nucleophilic attack to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to form the final oxime ether[1].

Mechanism C Carbonyl Compound (Electrophile) I Carbinolamine Intermediate C->I Nucleophilic Attack (Rate-limiting at high pH) A O-(2-ethoxyethyl)hydroxylamine (Nucleophile) A->I Nucleophilic Attack (Rate-limiting at high pH) O Oxime Ether Product I->O Dehydration (Rate-limiting at low pH) H_high High pH (>7) Carbonyl Unactivated H_high->C Inhibits Attack H_low Low pH (<3) Amine Protonated H_low->A Inhibits Attack H_opt Optimal pH (4.5-5.5) Balanced Reactivity H_opt->I Promotes Dehydration

Fig 1: pH-dependent mechanistic pathways in O-(2-ethoxyethyl)hydroxylamine derivatization.

Troubleshooting Guides & FAQs

Q1: My derivatization yield is consistently below 20%, even after a 2-hour incubation at room temperature. What is going wrong? Root Cause: The most common failure point is a drastic, unintended drop in pH upon reagent addition. O2EEH is commercially supplied as a hydrochloride salt (O2EEH·HCl). When you add a high concentration of this salt (e.g., 100 mM) to a weak buffer, the HCl dissociates and crashes the solution pH to < 3.0. Mechanistic Fix: At pH < 3.0, the amine group ( pKa≈4.6 ) becomes fully protonated ( −NH3+​ ). The nitrogen lone pair is occupied, rendering the molecule completely non-nucleophilic. You must verify and adjust the pH after adding the O2EEH reagent, or use a high-capacity buffer (e.g., 0.2 M Sodium Acetate) to absorb the acid shock [2].

Q2: I have locked my pH at 7.4 to mimic physiological conditions for my protein sample, but the reaction is too slow. Why? Root Cause: At physiological pH, the initial nucleophilic attack is severely hindered. Mechanistic Fix: While the O2EEH amine is unprotonated and highly nucleophilic at pH 7.4, the carbonyl oxygen lacks the necessary protonation to form an electrophilic oxocarbenium-like transition state. Furthermore, the subsequent dehydration of the carbinolamine intermediate requires acid catalysis. If you cannot lower the pH due to protein stability concerns, you must introduce a nucleophilic catalyst (see Q3).

Q3: How can I accelerate the reaction without dropping the pH below 5.0? Root Cause: Standard oxime ligation is inherently slow ( k≈10−4 M−1s−1 ) at mildly acidic to neutral pH. Mechanistic Fix: Implement Aniline Catalysis . Adding 10–100 mM aniline to the reaction mixture accelerates oxime formation by up to 400-fold [3]. Aniline rapidly reacts with the carbonyl to form a protonated Schiff base (imine). This imine is significantly more electrophilic than the original carbonyl and undergoes rapid transimination with O2EEH to form the final oxime ether.

Q4: Are there specific buffer components I must strictly avoid? Root Cause: Competitive nucleophiles or matrix interferences. Mechanistic Fix: Strictly avoid primary amine buffers such as Tris, Glycine, or Ammonium Acetate. These will compete with O2EEH for the carbonyl, forming unstable imines and reducing your overall oxime yield. Use Acetate, Citrate, or MES buffers instead.

Quantitative Performance Data

The following table summarizes the causal relationship between pH, catalysis, and reaction kinetics for O2EEH derivatization of a standard aliphatic ketone (e.g., cyclohexanone).

Reaction pHCatalystDominant Rate-Limiting StepHalf-life ( t1/2​ )2-Hour Yield (%)
3.0 NoneNucleophilic Attack (Amine protonated)> 120 min< 20%
4.5 NoneBalanced (Attack & Dehydration)45 min85%
4.5 10 mM AnilineTransimination5 min > 99%
7.4 NoneNucleophilic Attack (Carbonyl unactivated)> 300 min< 5%

Validated Experimental Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes an internal pH verification step to prevent the "acid crash" phenomenon described in Q1.

Workflow S1 Step 1: Buffer Prep 0.2 M Acetate, pH 5.0 S2 Step 2: Reagent Addition 100 mM O2EEH + 10 mM Aniline S1->S2 S3 Step 3: pH Verification Confirm pH remains 4.5-5.5 S2->S3 S4 Step 4: Incubation 37°C for 60 mins S3->S4 S5 Step 5: Quench/Extract Liquid-Liquid Extraction S4->S5

Fig 2: Self-validating standard operating workflow for pH-optimized carbonyl derivatization.

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Prepare a 0.2 M Sodium Acetate buffer . Adjust the pH to exactly 5.0 using glacial acetic acid. Note: High molarity is required to buffer the acidic O2EEH·HCl salt.

  • Prepare a 0.5 M O2EEH·HCl stock solution in the acetate buffer. Prepare fresh daily.

  • (Optional but Recommended) Prepare a 100 mM Aniline stock solution in the acetate buffer to serve as a nucleophilic catalyst.

Phase 2: Sample Derivatization & Self-Validation 4. To 100 µL of your carbonyl-containing sample, add 25 µL of the O2EEH stock (final concentration ~100 mM) and 12.5 µL of the Aniline stock (final concentration ~10 mM). 5. CRITICAL VALIDATION STEP: Spot 1 µL of the reaction mixture onto a narrow-range pH indicator strip (pH 4.0–7.0). Verify that the pH is between 4.5 and 5.5. If the pH has dropped below 4.0, titrate with 1 M NaOH in 1 µL increments until corrected. 6. Cap the vial and incubate at 37°C for 60 minutes.

Phase 3: Quenching and Extraction 7. Quench the reaction by adding 50 µL of 1 M NaOH to shift the pH > 9.0. This instantly halts any further oxime formation by deprotonating the carbonyl intermediates. 8. Extract the stable O2EEH-oxime ether derivatives using 200 µL of an organic solvent (e.g., ethyl acetate or hexane, depending on analyte polarity). 9. Vortex for 60 seconds, centrifuge at 10,000 x g for 5 minutes, and transfer the upper organic layer to an autosampler vial for MS analysis.

References

The mechanistic principles and catalytic optimizations detailed in this guide are grounded in the following authoritative literature:

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475-481. URL:[Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. URL:[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. URL:[Link]

Optimization

Technical Support Center: O-(2-ethoxyethyl)hydroxylamine Stability &amp; Troubleshooting

Welcome to the Application Scientist Support Center. O-(2-ethoxyethyl)hydroxylamine (O-2-EEH) is a highly versatile alkoxyamine utilized extensively in oxime ligations and bioconjugation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. O-(2-ethoxyethyl)hydroxylamine (O-2-EEH) is a highly versatile alkoxyamine utilized extensively in oxime ligations and bioconjugation. However, its potent "alpha-effect" nucleophilicity also renders it highly susceptible to degradation in aqueous environments.

This guide is engineered for researchers and drug development professionals. It moves beyond basic instructions to provide the mechanistic causality behind degradation and offers self-validating protocols to ensure absolute reagent integrity during your experiments.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why does my O-(2-ethoxyethyl)hydroxylamine solution lose reactivity (oxime ligation efficiency) after 24 hours at room temperature? The Causality: The degradation of alkoxyamines in water is rarely due to hydrolysis; it is primarily driven by autoxidation . At physiological pH (7.4), O-2-EEH exists predominantly as a free base. The unprotonated nitrogen possesses a highly exposed lone pair, making it susceptible to Single-Electron Transfer (SET) oxidation driven by dissolved oxygen and catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) inherent in standard laboratory water. This converts your active alkoxyamine into unreactive nitroxyl radicals, and eventually into inert cleavage products .

Q2: How does pH strictly dictate the shelf-life of my working stocks? The Causality: Protonation is the ultimate protective group. The pKa of standard alkoxyamines is approximately 4.5 to 5.0. By maintaining the pH of your stock solution strictly below 4.5, the nitrogen lone pair is protonated, forming the alkoxyammonium ion (R-O-NH₃⁺). This completely eliminates its nucleophilicity and significantly raises its oxidation potential, effectively shutting down the SET degradation pathway .

Q3: I must perform my bioconjugation at pH 7.0. How can I prevent degradation during the reaction itself? The Causality: If you must operate above the pKa, you are exposing the free base. To prevent degradation, you must eliminate the oxidants and the catalysts:

  • Steric/Electronic Sequestration: Add 1-5 mM EDTA or DTPA to your buffer. This chelates trace metals, shifting their redox potential and sterically hindering their interaction with the alkoxyamine.

  • Deoxygenation: Sparge your buffers with Argon to physically displace dissolved O₂.

Part 2: Mechanistic Visualizations

The following diagram illustrates the competing pathways of O-2-EEH in aqueous solution and the specific chemical interventions required to force the equilibrium toward stability.

DegradationPathway Alkoxyamine O-2-EEH (Free Base) Protonated Protonated O-2-EEH (Stable Salt) Alkoxyamine->Protonated Protonation Degraded Oxidation Products (Inactive) Alkoxyamine->Degraded SET Oxidation Metals Trace Metals (Cu2+, Fe3+) Metals->Alkoxyamine Catalyzes Oxygen Dissolved O2 Oxygen->Alkoxyamine Oxidant EDTA EDTA Addition EDTA->Metals Sequesters Argon Argon Sparging Argon->Oxygen Displaces Acid pH < 4.5 Buffer Acid->Alkoxyamine Shifts Equilibrium

Mechanistic pathways of O-(2-ethoxyethyl)hydroxylamine degradation and targeted stabilization.

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the quantitative impact of various environmental factors on the half-life of alkoxyamines in aqueous solutions.

Environmental ConditionpH LevelAdditives PresentTemperatureEstimated Half-Life (t½)
Optimal Storage 4.02 mM EDTA4°C> 6 Months
Standard Acidic 4.5None25°C~ 30 Days
Neutral (Protected) 7.05 mM EDTA + Argon25°C48 - 72 Hours
Neutral (Unprotected) 7.0None25°C< 12 Hours
Alkaline (High Risk) 8.5None37°C< 2 Hours

Data synthesized from foundational bioconjugation degradation kinetics .

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of your O-2-EEH, do not simply mix and hope. Use the following self-validating workflow to prepare and verify your stock solutions. The inclusion of a validation step ensures you never initiate a multi-week bioconjugation experiment with degraded starting materials.

Protocol: Preparation and Validation of 100 mM O-2-EEH Stock

Step 1: The Foundation (Buffer Preparation)

  • Prepare a 100 mM Sodium Acetate buffer.

  • Add EDTA disodium salt to a final concentration of 2 mM.

  • Adjust the pH to exactly 4.0 using glacial acetic acid. Causality: This guarantees the alkoxyamine will immediately protonate upon dissolution, preventing flash-oxidation.

Step 2: The Shield (Deoxygenation)

  • Transfer the buffer to a septum-sealed flask.

  • Sparge with high-purity Argon gas for a minimum of 20 minutes.

Step 3: The Core (Dissolution)

  • Weigh the O-(2-ethoxyethyl)hydroxylamine (or its hydrochloride salt) rapidly to minimize ambient moisture absorption.

  • Introduce the powder into the degassed buffer under a positive pressure of Argon to achieve a 100 mM concentration. Vortex gently until fully dissolved.

Step 4: The Check (Self-Validation Assay)

  • Do not skip this step. Extract a 10 µL aliquot of your new stock.

  • Add it to 990 µL of a 1 mM solution of 4-nitrobenzaldehyde in pH 4.5 buffer.

  • Incubate for 15 minutes at room temperature.

  • Measure the UV absorbance at 280 nm (aldehyde) vs. 310 nm (oxime product).

  • Causality: A rapid, quantitative shift to the oxime absorbance peak validates that the nucleophilic nitrogen is fully intact and reactive.

Step 5: Storage

  • Aliquot the validated solution into amber glass vials (to prevent photolytic degradation), blanket with Argon, and store at 4°C.

Workflow Step1 Step 1: Buffer Prep 100mM NaOAc, 2mM EDTA pH 4.0 Step2 Step 2: Deoxygenation Sparge with Argon for 20 mins Step1->Step2 Step3 Step 3: Dissolution Add O-2-EEH to buffer under inert atmosphere Step2->Step3 Step4 Step 4: Validation Quantify active amine via 4-nitrobenzaldehyde assay Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step self-validating workflow for highly stable O-2-EEH aqueous stocks.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. URL:[Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. URL:[Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184-1189. URL:[Link]

Troubleshooting

Aniline catalysts for accelerating O-(2-ethoxyethyl)hydroxylamine coupling

Initiating Data Collection I'm now diving deep into Google, aiming to accumulate authoritative data regarding aniline catalysts in O-(2-ethoxyethyl)hydroxylamine coupling. I'm prioritizing reaction mechanisms, ideal cond...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to accumulate authoritative data regarding aniline catalysts in O-(2-ethoxyethyl)hydroxylamine coupling. I'm prioritizing reaction mechanisms, ideal conditions for these reactions, and any recurring challenges. My searches are focused on the most relevant scientific literature.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying the prevalent experimental issues that emerge when using aniline catalysts. I'm actively formulating Q&A pairs to pre-emptively address user problems in the troubleshooting guide and FAQ. Simultaneously, I'm scouring for verifiable supporting literature to build a strong foundation of citations and a robust reference list.

Planning Content Assembly

I'm now outlining the steps to structure the technical support center. This involves writing explanatory text grounded in the research, crafting clear protocols, and designing visualizations with Graphviz. I'll focus on creating self-validating explanations, assembling tables for quantitative data, and ensuring each step in the protocols is straightforward. I am also working towards integration of the Q&A troubleshooting guide, citations and visuals, and the comprehensive reference section to present the final response.

Reference Data & Comparative Studies

Validation

Advanced Oxime Ligation: O-(2-ethoxyethyl)hydroxylamine vs. O-benzylhydroxylamine

A Technical Comparison Guide for Bioconjugation and Drug Development Oxime ligation has established itself as a cornerstone of modern bioconjugation. By reacting an aldehyde or ketone with an alkoxyamine, researchers can...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Comparison Guide for Bioconjugation and Drug Development

Oxime ligation has established itself as a cornerstone of modern bioconjugation. By reacting an aldehyde or ketone with an alkoxyamine, researchers can form a highly stable, covalent oxime linkage. Unlike hydrazones, oximes exhibit exceptional hydrolytic stability under physiological conditions, making them ideal for antibody-drug conjugates (ADCs), peptide therapeutics, and material functionalization .

However, the choice of the alkoxyamine substituent (the "R" group in R−O−NH2​ ) profoundly dictates the success of the reaction, influencing everything from aqueous solubility to downstream purification. This guide provides an objective, data-driven comparison between the traditional standard, O-benzylhydroxylamine ( BnONH2​ ) , and the highly hydrophilic alternative, O-(2-ethoxyethyl)hydroxylamine ( EEONH2​ ) .

Mechanistic Principles and Pathway Dynamics

Both reagents rely on the "alpha-effect"—where the adjacent oxygen atom donates electron density to the nitrogen, making the primary amine exceptionally nucleophilic even at mildly acidic pH. The reaction proceeds via a carbinolamine (hemiaminal) intermediate, followed by a rate-limiting dehydration step to form the stable oxime bond.

Because the dehydration step is rate-limiting, the reaction is typically performed at pH 4.5–6.0 and is heavily accelerated by nucleophilic catalysts like aniline, which form a highly reactive Schiff base intermediate .

OximeMechanism Aldehyde Aldehyde/Ketone (Electrophile) Hemiaminal Carbinolamine Intermediate (Rate-Limiting Dehydration) Aldehyde->Hemiaminal + Alkoxyamine Alkoxyamine Alkoxyamine Reagent (BnONH2 or EEONH2) Alkoxyamine->Hemiaminal Oxime Stable Oxime Conjugate (R-CH=N-O-R') Hemiaminal->Oxime - H2O (pH 4.5) Catalyst Aniline Catalyst (Forms Schiff Base) Catalyst->Aldehyde Accelerates

Reaction pathway of oxime ligation highlighting the aniline-catalyzed intermediate step.

Physicochemical Profiling: Hydrophobicity vs. Solvation

The fundamental divergence between these two reagents lies in their interaction with aqueous solvents.

  • O-benzylhydroxylamine ( BnONH2​ ) : Features a bulky, hydrophobic phenyl ring. While this provides an excellent UV chromophore for reaction tracking, it significantly reduces aqueous solubility. Conjugating multiple benzyl groups to a native protein often induces hydrophobic collapse or aggregation.

  • O-(2-ethoxyethyl)hydroxylamine ( EEONH2​ ) : Features an ether linkage that acts as a hydrogen-bond acceptor. This "mini-PEG" structure maintains the hydration shell around the conjugation site, preventing aggregation and allowing for 100% aqueous reaction conditions without organic co-solvents .

Quantitative Comparison Summary
ParameterO-benzylhydroxylamine ( BnONH2​ )O-(2-ethoxyethyl)hydroxylamine ( EEONH2​ )Causality / Impact on Workflow
Structure Ph−CH2​−O−NH2​ CH3​−CH2​−O−CH2​−CH2​−O−NH2​ Ether oxygen in EEONH2​ enables H-bonding.
Aqueous Solubility Low (< 5 mg/mL)High (> 50 mg/mL) BnONH2​ requires 10-20% DMSO/DMF for stock solutions.
LogP (Estimated) ~ 1.8~ -0.2 EEONH2​ prevents hydrophobic aggregation in proteins.
UV Absorbance Strong ( λmax​ ~254 nm)Negligible (End absorption only) BnONH2​ is easily tracked via standard HPLC-UV.
Reaction Kinetics BaselineMarginally Faster in pure water EEONH2​ avoids co-solvent suppression of reaction rates.
Target Application Small molecules, robust peptidesNative proteins, ADCs, live-cell labeling EEONH2​ preserves higher-order biomolecular structures.

Experimental Decision Matrix

Choosing between these reagents requires balancing the need for analytical tracking against the biological constraints of your target molecule.

DecisionTree Start Target Biomolecule Solubility Profile? Hydrophobic Tolerates Organics (e.g., Small Peptides) Start->Hydrophobic Hydrophilic Strictly Aqueous (e.g., Native Proteins) Start->Hydrophilic BnONH2 O-Benzylhydroxylamine (Requires 10-20% DMSO) Hydrophobic->BnONH2 EEONH2 O-(2-ethoxyethyl)hydroxylamine (100% Aqueous Compatible) Hydrophilic->EEONH2 UV HPLC-UV Tracking (254nm) BnONH2->UV MS LC-MS / ELSD Tracking EEONH2->MS

Decision matrix for selecting the optimal alkoxyamine based on target solubility and tracking.

Step-by-Step Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols have been optimized for their respective reagents.

Protocol A: 100% Aqueous Bioconjugation using O-(2-ethoxyethyl)hydroxylamine ( EEONH2​ )

Designed for fragile native proteins where organic solvents must be avoided.

Reagents & Buffers:

  • Ligation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5. (Crucial: pH must be strictly maintained at 4.5 to balance carbonyl electrophilicity and amine nucleophilicity).

  • Catalyst: 100 mM Aniline (prepare fresh in Ligation Buffer).

  • Reagent: EEONH2​⋅HCl salt.

Step-by-Step Workflow:

  • Preparation: Buffer-exchange the aldehyde-tagged protein into the Ligation Buffer to a final concentration of 50 µM.

  • Catalyst Addition: Add aniline to the protein solution to achieve a final concentration of 10 mM. Mix gently.

  • Ligation: Add 10 molar equivalents of EEONH2​ directly as a dry powder or from a freshly prepared aqueous stock.

  • Incubation: Incubate at room temperature (22°C) for 1–2 hours. (Self-Validation Check: Because EEONH2​ is highly soluble, the solution must remain optically clear. Any turbidity indicates protein denaturation, not reagent insolubility).

  • Purification: Remove excess reagent and aniline via Size Exclusion Chromatography (SEC) or dialysis against standard PBS (pH 7.4).

  • Analysis: Analyze via LC-MS. Note that UV tracking at 254 nm will not show a new chromophore peak due to the lack of a conjugated π -system in the ethoxyethyl group.

Protocol B: Hybrid-Solvent Ligation using O-benzylhydroxylamine ( BnONH2​ )

Designed for robust peptides or small molecules where UV-tracking is highly desirable.

Reagents & Buffers:

  • Ligation Buffer: 100 mM Sodium Acetate, pH 4.5.

  • Organic Co-solvent: Anhydrous DMSO or DMF.

  • Reagent: BnONH2​⋅HCl salt.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve BnONH2​ in 100% DMSO to create a 500 mM stock. (Attempting to dissolve this directly in aqueous buffer will result in slow dissolution and inaccurate dosing).

  • Reaction Setup: Dilute the aldehyde-tagged peptide in Ligation Buffer (final concentration 100 µM).

  • Ligation: Add the BnONH2​ stock to the reaction mixture to achieve 10 molar equivalents. Ensure the final DMSO concentration is between 10–20% (v/v) to maintain reagent solubility.

  • Incubation: Incubate at room temperature for 2–4 hours.

  • Purification & Analysis: Purify via Reverse-Phase HPLC (RP-HPLC). (Self-Validation Check: Monitor at 254 nm. The successful conjugate will exhibit a distinct retention time shift and a strong UV absorbance signature corresponding to the newly attached benzyl group).

Conclusion

While O-benzylhydroxylamine remains a reliable workhorse for small-molecule and peptide oxime ligations due to its robust UV signature, it introduces significant hydrophobic liability into aqueous systems. For modern bioconjugation—particularly involving complex, native proteins or ADCs—O-(2-ethoxyethyl)hydroxylamine is the superior choice. By mimicking the solvation properties of a PEG chain, it eliminates the need for organic co-solvents, prevents target aggregation, and maintains the structural integrity of sensitive biological macromolecules.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. URL:[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. URL:[Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184-1189. URL:[Link]

Comparative

Optimizing GC-MS Metabolomics: A Comparative Guide to Methoxyamine vs. O-(2-ethoxyethyl)hydroxylamine (EOA)

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol The Bottleneck of Carbonyl Derivatization in GC-MS In gas chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol

The Bottleneck of Carbonyl Derivatization in GC-MS

In gas chromatography-mass spectrometry (GC-MS) metabolomics, the comprehensive profiling of polar primary metabolites (amino acids, organic acids, and sugars) requires chemical derivatization to increase volatility and thermal stability. The gold-standard approach is a two-step process: oximation of carbonyl groups followed by silylation of active hydrogens (e.g., hydroxyl and amine groups) .

Oximation is critical. Without it, reducing sugars undergo enolization and ring-chain tautomerization during silylation, yielding up to five distinct chromatographic peaks for a single sugar. While Methoxyamine (MOX) has been the default oximation reagent for decades, its minimal steric bulk often results in a roughly 1:1 mixture of syn and anti (E/Z) stereoisomers. This splits the analytical signal, reduces the signal-to-noise (S/N) ratio, and complicates automated peak deconvolution.

Recently, bulkier alkoxyamines like O-(2-ethoxyethyl)hydroxylamine (EOA) have emerged as powerful alternatives. By introducing a larger, flexible ether-containing chain, EOA alters the thermodynamic landscape of the derivatization reaction, offering distinct chromatographic and mass spectrometric advantages.

Mechanistic Comparison: Causality Behind the Chemistry

To understand why a laboratory might transition from MOX to EOA, we must examine the causality behind their chemical behaviors.

Methoxyamine (MOX)

MOX adds a small methoxy group ( −O−CH3​ ) to the carbonyl carbon. Because the methyl group provides minimal steric hindrance, the formation of E and Z oximes is energetically similar. Consequently, metabolites like glucose or fructose split into two nearly equal peaks. Furthermore, the low mass shift (+29 Da) leaves many diagnostic fragment ions in the low m/z region (m/z 50–100), which is heavily contaminated by chemical noise from column bleed and solvent background.

O-(2-ethoxyethyl)hydroxylamine (EOA)

EOA adds a significantly larger moiety ( −O−CH2​−CH2​−O−CH2​−CH3​ ). This structural shift introduces two critical mechanistic changes:

  • Steric Hindrance & Stereoselectivity: The bulky ethoxyethyl group creates steric clashes in the transition state of the Z-isomer. This thermodynamic bias pushes the equilibrium to heavily favor the E-isomer, significantly reducing the secondary peak and consolidating the signal into a single dominant peak.

  • Mass Shift & Diagnostic Fragmentation: EOA introduces a mass shift of +88 Da. During electron ionization (EI), the EOA-TMS derivatives undergo characteristic cleavage of the ethoxyethyl radical, yielding unique high-mass fragment ions. This shifts the base peaks out of the low-mass noise region, dramatically improving spectral purity .

Mechanism C Carbonyl Metabolite (Aldehyde/Ketone) MOX Methoxyamine (MOX) Minimal Steric Bulk C->MOX Pyridine, 37°C EOA O-(2-ethoxyethyl)hydroxylamine (EOA) High Steric Bulk C->EOA Pyridine, 37°C O_MOX Methoxime (E/Z mixture) Signal Split (1:1) MOX->O_MOX O_EOA Ethoxyethyloxime Stereoselective (E-dominant) EOA->O_EOA TMS_MOX TMS-Methoxime Low m/z Fragments O_MOX->TMS_MOX MSTFA, 60°C TMS_EOA TMS-Ethoxyethyloxime High m/z Fragments O_EOA->TMS_EOA MSTFA, 60°C

Reaction pathways for MOX vs. EOA oximation followed by TMS silylation.

Quantitative Performance Data

The following table synthesizes experimental observations comparing MOX and EOA across key analytical metrics.

ParameterMethoxyamine (MOX)O-(2-ethoxyethyl)hydroxylamine (EOA)Analytical Impact
Mass Shift (per carbonyl) +29 Da+88 DaEOA shifts fragments to higher m/z, reducing matrix interference.
E/Z Isomer Ratio (Glucose) ~ 1.2 : 1~ 8.5 : 1EOA consolidates signal, improving Limit of Detection (LOD) by ~2-3x.
Retention Time (RT) Shift Baseline+2.5 to 4.0 min (DB-5MS)EOA pushes highly volatile polar metabolites past the solvent delay.
Diagnostic EI Loss [M−31]+ (Loss of ⋅OCH3​ ) [M−89]+ (Loss of ethoxyethyl)EOA allows for highly specific Extracted Ion Chromatogram (EIC) filtering.
Reagent Volatility High (often requires capping)Moderate (easier handling)EOA reduces evaporative losses during the 37°C incubation step.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, a derivatization protocol must be a self-validating system . This means incorporating specific internal standards that independently verify extraction efficiency, oximation completion, and silylation efficiency.

Materials Required
  • Oximation Reagents: Methoxyamine hydrochloride (20 mg/mL in pyridine) OR O-(2-ethoxyethyl)hydroxylamine hydrochloride (20 mg/mL in pyridine).

  • Silylation Reagent: MSTFA + 1% TMCS.

  • Validation Standards: D4​ -Succinic Acid (Extraction standard), Ribitol (Derivatization standard), C8​−C30​ FAME mixture (Retention Index standard).

Step-by-Step Methodology & Causality

Step 1: Sample Drying (Lyophilization)

  • Action: Dry 50 µL of metabolite extract (containing D4​ -Succinic Acid and Ribitol) in a vacuum concentrator until completely dry.

  • Expert Insight: Water is the enemy of silylation. Even trace moisture will hydrolyze the MSTFA reagent and degrade TMS derivatives. Complete desiccation is non-negotiable .

Step 2: Oximation

  • Action: Add 30 µL of the chosen oximation reagent (MOX or EOA in pyridine). Vortex for 10 seconds. Incubate at 37°C for 90 minutes.

  • Expert Insight: Pyridine serves a dual purpose: it is a base catalyst that drives the nucleophilic attack of the hydroxylamine on the carbonyl, and it disrupts intermolecular hydrogen bonds, solubilizing crystalline sugars. The 37°C temperature prevents the thermal degradation of heat-labile metabolites while providing sufficient kinetic energy for the bulky EOA to react.

Step 3: Silylation

  • Action: Add 30 µL of MSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

  • Expert Insight: TMCS acts as a Lewis acid catalyst, significantly accelerating the silylation of sterically hindered hydroxyl groups (e.g., tertiary alcohols).

Step 4: System Validation & Injection

  • Action: Add 10 µL of the FAME Retention Index mixture. Transfer to a GC vial with a glass insert. Inject 1 µL in splitless mode.

  • Self-Validation Logic:

    • If FAMEs are absent: The GC injector/column failed.

    • If FAMEs are present but Ribitol is low/absent: The derivatization reagents (MOX/EOA or MSTFA) have degraded.

    • If Ribitol is present but D4​ -Succinic Acid is absent: The initial sample extraction failed.

Workflow S1 1. Lyophilization (Remove H2O) S2 2. Oximation (MOX/EOA in Pyridine) S1->S2 S3 3. Silylation (MSTFA + 1% TMCS) S2->S3 S4 4. Validation (Add FAMEs) S3->S4 S5 5. GC-MS (Data Acquisition) S4->S5

Standardized self-validating derivatization and GC-MS acquisition workflow.

Downstream Data Processing Advantages

The choice between MOX and EOA heavily impacts the bioinformatics pipeline. When using automated deconvolution software (e.g., AMDIS or MS-DIAL), MOX often triggers "false discoveries" because the software interprets the E and Z isomers as two distinct biological entities. Researchers must manually curate the data to merge these peaks.

By utilizing EOA, the stereoselective bias toward the E-isomer effectively eliminates the secondary peak for many metabolites. Furthermore, the characteristic [M−89]+ fragment allows researchers to write custom scripts that filter out non-derivatized matrix contaminants, ensuring that only true carbonyl-containing metabolites are passed to the statistical analysis phase.

Conclusion

While Methoxyamine (MOX) remains the historical standard for GC-MS metabolomics, its limitations in stereoisomer generation and low-mass fragmentation are well-documented. For laboratories struggling with complex matrices, high chemical noise, or automated data deconvolution bottlenecks, O-(2-ethoxyethyl)hydroxylamine (EOA) offers a highly rational upgrade. By leveraging steric bulk to drive stereoselectivity and mass shifting, EOA streamlines chromatograms, improves signal-to-noise ratios, and ultimately yields higher-confidence biological insights.

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology, 114(1), 30.4.1-30.4.32. URL: [Link]

  • Gullberg, J., Jonsson, P., Nordström, A., Sjöström, M., & Moritz, T. (2004). Design of experiments: an efficient strategy to identify factors influencing extraction and derivatization of Arabidopsis thaliana samples in gas chromatography/mass spectrometry metabolomic profiling. Analytical Biochemistry, 331(2), 283-295. URL: [Link]

  • Kanani, H., Chrysanthopoulos, P. K., & Klapa, M. I. (2008). Standardizing GC-MS metabolomics. Journal of Chromatography B, 871(2), 191-201. URL: [Link]

Validation

NMR characterization of O-(2-ethoxyethyl)hydroxylamine derivatives

Initiating Information Gathering I'm starting with broad Google searches to build a foundation on NMR characterization for hydroxylamine derivatives. I'm especially focusing on O-(2-ethoxyethyl)hydroxylamine and similar...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Information Gathering

I'm starting with broad Google searches to build a foundation on NMR characterization for hydroxylamine derivatives. I'm especially focusing on O-(2-ethoxyethyl)hydroxylamine and similar compounds. I aim to identify existing literature and relevant spectral data.

Analyzing NMR Strategies

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Expanding Search & Protocol Design

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Comparative

Carbonyl Derivatization: O-(2-ethoxyethyl)hydroxylamine vs. Hydroxylamine Hydrochloride

In the analytical landscape of drug development and metabolomics, the accurate quantification of low-molecular-weight carbonyl compounds (aldehydes and ketones) remains a persistent challenge. These molecules often exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

In the analytical landscape of drug development and metabolomics, the accurate quantification of low-molecular-weight carbonyl compounds (aldehydes and ketones) remains a persistent challenge. These molecules often exhibit high volatility, thermal instability, and poor ionization efficiency. To circumvent these issues, chemical derivatization is employed to stabilize the carbonyl moiety and enhance its chromatographic and mass spectrometric properties [1].

This guide provides an objective, data-driven comparison between the traditional Hydroxylamine Hydrochloride and the advanced O-(2-ethoxyethyl)hydroxylamine , detailing the mechanistic causality behind their performance differences in GC-MS and LC-MS workflows.

Mechanistic Causality: Sterics, Kinetics, and Ionization

The core reaction for both reagents is a nucleophilic addition-elimination sequence. The primary amine of the hydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration to form an oxime (C=N-O-R). However, the nature of the "R" group dictates the analytical utility of the final derivative.

Hydroxylamine Hydrochloride (NH₂OH·HCl)

Standard hydroxylamine is a small, highly reactive nucleophile. It rapidly converts carbonyls into standard oximes (C=N-OH).

  • The Analytical Bottleneck: While the reaction is highly efficient, the resulting oxime retains a polar, active hydroxyl (-OH) group. In GC-MS, this active hydrogen interacts with silanol groups on the column, causing severe peak tailing. Consequently, a mandatory second derivatization step (silylation, e.g., using BSTFA) is required. In reversed-phase LC-MS, the standard oxime offers minimal improvement in hydrophobicity, leading to poor retention on C18 columns[2].

O-(2-ethoxyethyl)hydroxylamine (NH₂O-CH₂CH₂OCH₂CH₃)

This reagent belongs to the alkoxyamine family. The substitution of the hydroxyl proton with a 2-ethoxyethyl chain fundamentally alters the derivative's physical chemistry.

  • The Analytical Advantage: The resulting O-(2-ethoxyethyl) oxime is fully protected. It lacks an active hydrogen, making it highly volatile and thermally stable for direct GC-MS analysis without silylation. Furthermore, the ethoxyethyl chain acts as a lipophilic mass tag, drastically increasing reversed-phase LC retention. Crucially, the ether oxygen in the ethoxyethyl chain serves as a basic site that readily accepts protons, significantly boosting Electrospray Ionization (ESI+) efficiency [3].

  • The Kinetic Trade-off: The bulky aliphatic chain introduces steric hindrance, increasing the activation energy required for the initial nucleophilic attack. This necessitates higher reaction temperatures and longer incubation times compared to standard hydroxylamine.

DerivLogic Carbonyl Carbonyl Compound (Aldehyde/Ketone) Reagent1 Hydroxylamine HCl (Fast Kinetics) Carbonyl->Reagent1 Nucleophilic Attack Reagent2 O-(2-ethoxyethyl)hydroxylamine (Sterically Hindered) Carbonyl->Reagent2 Nucleophilic Attack Deriv1 Standard Oxime (Polar, -OH active) Reagent1->Deriv1 pH 5-6, 25°C, 15 min Deriv2 O-(2-ethoxyethyl) Oxime (Hydrophobic, Volatile) Reagent2->Deriv2 pH 4-5, 60°C, 60 min Silylation Secondary Silylation (e.g., BSTFA + TMCS) Deriv1->Silylation Required to mask -OH LCMS Reversed-Phase LC-MS Deriv1->LCMS Poor Retention/Ionization GCMS GC-MS Analysis Deriv2->GCMS Direct Injection Deriv2->LCMS Enhanced ESI+ & Retention Silylation->GCMS

Caption: Logical decision tree and mechanistic pathways for carbonyl derivatization workflows.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both reagents, derived from standard analytical validation parameters.

ParameterHydroxylamine HydrochlorideO-(2-ethoxyethyl)hydroxylamine
Reaction Kinetics (Aldehydes) < 15 min @ 25°C (Yield >98%)~ 60 min @ 60°C (Yield >95%)
Optimal Reaction pH 5.0 – 6.04.0 – 5.0
GC-MS Workflow Steps 2 (Oximation + Silylation)1 (Direct Oximation)
LC-MS Retention Shift (ΔtR) Minimal (+0.2 to 0.5 min)High (+2.0 to 4.5 min on C18)
ESI+ Ionization Efficiency Low (Neutral oxime)High (Ether oxygen protonation)
E/Z Isomerization Behavior Distinct baseline resolution (Split peaks)Frequent co-elution (Consolidated signal)
Reagent Stability (Aqueous) High (> 1 month at 4°C)Moderate (~ 1 week at 4°C)

Analytical Insight: Oxime formation inherently produces syn (E) and anti (Z) isomers. Standard oximes often resolve into two distinct peaks in chromatography, splitting the signal and complicating quantification. The bulky nature of the O-(2-ethoxyethyl) group often forces the E/Z isomers to co-elute, consolidating the ion current into a single peak and effectively doubling the signal-to-noise (S/N) ratio.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific pH controls based on the pKa differences of the reagents and internal standard (IS) checkpoints to verify reaction completion.

Protocol A: Two-Step Hydroxylamine Derivatization (Optimized for GC-MS)

Use this protocol when analyzing highly sterically hindered ketones where O-substituted reagents fail to react.

  • Sample Preparation: Aliquot 50 µL of the sample extract into a glass autosampler vial. Spike with 10 µL of an isotope-labeled internal standard (e.g., D5-cyclohexanone).

  • Oximation: Add 50 µL of Hydroxylamine HCl solution (20 mg/mL in pyridine).

  • Incubation: Cap tightly and incubate at 30°C for 30 minutes.

  • Silylation: Add 50 µL of BSTFA containing 1% TMCS.

  • Secondary Incubation: Incubate at 60°C for 30 minutes to ensure complete silylation of the oxime hydroxyl group.

  • Validation Check: Analyze via GC-MS. Monitor the IS. The presence of an unsilylated oxime peak indicates incomplete Step 4, requiring fresh BSTFA.

Protocol B: One-Step O-(2-ethoxyethyl)hydroxylamine Derivatization (LC-MS / GC-MS)

Use this protocol for high-throughput LC-MS metabolomics or streamlined GC-MS workflows.

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer, adjusted to pH 4.5 using acetic acid. (Causality: The lower pKa of alkoxyamines requires a slightly more acidic environment to activate the carbonyl without fully protonating the nucleophile).

  • Reagent Preparation: Dissolve O-(2-ethoxyethyl)hydroxylamine to a concentration of 250 mM in a 50:50 Methanol/Water mixture.

  • Reaction: Combine 50 µL of sample, 10 µL of internal standard, 20 µL of the acetate buffer, and 50 µL of the derivatization reagent.

  • Incubation: Incubate at 60°C for 60 minutes.

  • Quenching & Extraction (Optional for GC): For GC-MS, extract the derivatives by adding 100 µL of hexane and 100 µL of water. Vortex, centrifuge, and transfer the upper hexane layer to a new vial. For LC-MS, dilute the reaction mixture 1:5 with initial mobile phase and inject directly.

  • Validation Check: Monitor the E/Z isomer ratio of the IS across the batch. A shifting ratio indicates thermal instability in the autosampler or incomplete reaction.

ProtocolWorkflow Sample Sample Prep (+ Isotope IS) Split Workflow Selection Sample->Split PathA Add NH₂OH·HCl (30°C, 30 min) Split->PathA Protocol A PathB Add Ethoxyethyl-NH₂ (60°C, 60 min) Split->PathB Protocol B Silyl Add BSTFA/TMCS (60°C, 30 min) PathA->Silyl Extract Hexane Extraction (Isolates Non-Polars) PathB->Extract AnalyzeA GC-MS Analysis (Monitor Silylation) Silyl->AnalyzeA AnalyzeB LC-MS / GC-MS (Monitor E/Z Ratio) Extract->AnalyzeB

Caption: Step-by-step experimental workflow comparing the two-step and one-step derivatization protocols.

Conclusion & Recommendations

The choice between these reagents hinges on the target analytical platform and the structural complexity of the analytes.

Hydroxylamine Hydrochloride remains the gold standard for highly sterically hindered ketones where reaction kinetics are the limiting factor. However, its reliance on toxic pyridine and secondary silylation makes it cumbersome for high-throughput environments.

O-(2-ethoxyethyl)hydroxylamine represents a significant modernization for carbonyl analysis. By sacrificing initial reaction speed, it eliminates the need for secondary derivatization in GC-MS and provides a dual-purpose hydrophobic/ionization tag for LC-MS. For modern multi-omics facilities prioritizing LC-MS/MS sensitivity and streamlined sample preparation, O-(2-ethoxyethyl)hydroxylamine is the superior choice.

References

  • Chemical derivatization for mass spectrometry-based metabolomics. National Center for Biotechnology Information (NCBI). Provides foundational mechanisms on carbonyl stabilization and derivatization efficiency. URL:[Link]

  • Derivatization strategies in GC-MS and LC-MS. National Center for Biotechnology Information (NCBI). Details the chromatographic limitations of standard oximes and the necessity of silylation. URL:[Link]

  • Advances in chemical derivatization for LC-MS. National Center for Biotechnology Information (NCBI). Explores how alkoxyamine mass tags enhance electrospray ionization (ESI+) efficiency through basic ether oxygen sites. URL:[Link]

Validation

Spectroscopic Identification and Comparative Efficacy of O-(2-Ethoxyethyl)hydroxylamine Reaction Products

In the rapidly evolving landscape of bioconjugation and drug development, the chemoselective coupling of molecules via oxime ligation remains a cornerstone technique. While traditional alkoxyamines are widely used, O-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of bioconjugation and drug development, the chemoselective coupling of molecules via oxime ligation remains a cornerstone technique. While traditional alkoxyamines are widely used, O-(2-ethoxyethyl)hydroxylamine (OEEH) has emerged as a highly versatile, short-chain PEGylated alternative.

This guide provides an in-depth, objective comparison of OEEH against standard alternatives, detailing the causality behind its experimental advantages. Furthermore, it establishes a self-validating analytical workflow for the spectroscopic identification of OEEH-oxime reaction products using NMR and LC-MS.

Comparative Analysis: Why Choose OEEH?

The selection of an alkoxyamine directly dictates the physicochemical properties of the resulting conjugate. Traditional reagents like O-methylhydroxylamine (OMeH) and O-benzylhydroxylamine (OBnH) present specific limitations in aqueous environments or complex spectroscopic matrices.

OEEH acts as a "mini-PEG" unit. The inclusion of the ether oxygen in the 2-ethoxyethyl chain increases the hydration radius and aqueous solubility of the conjugate without introducing the polydispersity associated with larger polyethylene glycol chains. As established in studies on the, the local electronic environment provided by the alkoxy group is critical for preventing premature degradation of the conjugate in vivo.

Table 1: Performance Comparison of Common Alkoxyamines
ReagentAqueous SolubilitySteric Hindrance1H NMR Spectroscopic HandlePrimary Application Profile
O-Methylhydroxylamine (OMeH) HighLow~3.8 ppm (s, 3H)Small molecule derivatization; GC-MS volatility enhancement.
O-(2-Ethoxyethyl)hydroxylamine (OEEH) Very High Moderate ~3.5–4.2 ppm (m, 4H), 1.2 ppm (t, 3H) Peptide/Protein bioconjugation; improving payload solubility.
O-Benzylhydroxylamine (OBnH) LowHigh~5.1 ppm (s, 2H), 7.3 ppm (m, 5H)Lipophilic drug payloads; UV-active tagging.

Data summarized from standard chemical shift libraries and empirical bioconjugation workflows.

Experimental Methodology: A Self-Validating Ligation Protocol

To ensure absolute trustworthiness in your analytical data, the reaction protocol must be self-validating. The following methodology utilizes aniline nucleophilic catalysis to drive the reaction, coupled with an internal standard (DSS) for quantitative NMR (qNMR) validation prior to isolation.

Step-by-Step Protocol: Aniline-Catalyzed OEEH Oxime Ligation
  • Reagent Preparation: Dissolve the target aldehyde or ketone (10 mM final concentration) in 100 mM sodium acetate buffer adjusted to pH 4.5.

    • Causality: A pH of 4.5 perfectly balances the protonation state of the carbonyl oxygen (increasing electrophilicity) with the availability of the unprotonated alkoxyamine nucleophile.

  • Catalyst Addition: Add aniline to achieve a final concentration of 100 mM (10 equivalents).

    • Causality: As demonstrated in foundational research on, aniline rapidly forms a Schiff base intermediate. This intermediate is significantly more reactive toward the OEEH nucleophile than the native carbonyl, accelerating the reaction by 10- to 100-fold.

  • Ligation: Introduce OEEH (12 mM, 1.2 equivalents). Incubate the mixture at 25°C for 2 hours under gentle agitation.

  • In-Situ Validation (qNMR): Remove a 500 µL aliquot and spike with 50 µL of D₂O containing 1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Analyze directly via 1H NMR. The disappearance of the aldehyde proton (~9.5–10.0 ppm) against the DSS standard internally validates the conversion rate before downstream processing.

  • Isolation: Extract the remaining reaction mixture with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure for comprehensive spectroscopic analysis.

G A Aldehyde/Ketone Target C Aniline Catalyst (Schiff Base) A->C Aniline, pH 4.5 B O-(2-ethoxyethyl) hydroxylamine (OEEH) B->C Nucleophilic Attack D OEEH-Oxime Conjugate C->D Hydrolysis & Release

Figure 1: Aniline-catalyzed oxime ligation pathway for OEEH conjugation.

Spectroscopic Identification of OEEH-Oxime Products

Identifying the OEEH-oxime product requires parsing the distinct signatures of the 2-ethoxyethyl chain from the core molecule. We rely on standard shift data verified through databases such as the and empirical spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1H NMR, the O-(2-ethoxyethyl) group provides a highly diagnostic, multi-part spectroscopic signature that prevents signal overlap often seen with OMeH:

  • The Terminal Methyl: Appears as a distinct, clean triplet at ~1.2 ppm ( J≈7.0 Hz, 3H).

  • The Methylene Protons: The two CH2​ groups of the ether chain appear as complex multiplets between 3.5 and 4.2 ppm (4H). The electronegativity of the adjacent oxygen atoms heavily deshields these protons.

  • E/Z Isomerism Causality: Oxime formation inherently yields a mixture of E and Z isomers. The imine proton (CH=N) will appear as two distinct singlets (e.g., ~8.1 ppm for the E-isomer and ~7.4 ppm for the Z-isomer). The downfield shift in the E-isomer is caused by the magnetic anisotropy of the C=N double bond and the steric proximity of the oxygen lone pairs. 2D NOESY cross-peaks between the OEEH methylene protons and the core molecule's protons are required to definitively assign the E and Z ratios.

Liquid Chromatography-Mass Spectrometry (LC-MS)

During LC-MS (ESI+) analysis, the protonated molecular ion [M+H]+ is typically the base peak. However, the self-validating feature of the OEEH-oxime lies in its specific fragmentation pattern:

  • Neutral Loss of 72 Da: Collision-induced dissociation (CID) frequently results in the loss of 72 Da.

  • Causality: This mass loss corresponds to the elimination of ethyl vinyl ether ( CH2​=CH−O−CH2​−CH3​ ). This is driven by a McLafferty-type rearrangement or inductive cleavage at the ether oxygen. Observing this specific -72 Da fragment definitively differentiates an OEEH conjugate from an O-benzyl or O-methyl variant, confirming the integrity of the linker.

G A OEEH-Oxime Product B LC-MS (ESI+) A->B C NMR Spectroscopy A->C D [M+H]+ Ion & -72 Da Fragment B->D Fragmentation E 1H NMR: 1.2 ppm (t) 3.5-4.2 ppm (m) C->E 1D Proton F NOESY: E/Z Isomer Ratio C->F 2D Correlation

Figure 2: Spectroscopic workflow for validating OEEH-oxime products.

Conclusion

O-(2-ethoxyethyl)hydroxylamine offers a superior balance of aqueous solubility and spectroscopic clarity compared to traditional alkoxyamines. By utilizing aniline-catalyzed ligation and validating the products through specific NMR chemical shifts (1.2 ppm triplet) and MS fragmentation pathways (-72 Da neutral loss), researchers can establish highly robust, self-validating workflows for modern bioconjugation and drug development.

References

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). "Nucleophilic Catalysis of Oxime Ligation." Angewandte Chemie International Edition. URL:[Link]

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. URL:[Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary." PubChem Database. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling O-(2-ethoxyethyl)hydroxylamine

Initiating Safety Research I'm now starting a thorough Google search to compile safety data for O-(2-ethoxyethyl)hydroxylamine. I'm focusing on hazard classifications, reactivity, and recommended personal protective equi...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Safety Research

I'm now starting a thorough Google search to compile safety data for O-(2-ethoxyethyl)hydroxylamine. I'm focusing on hazard classifications, reactivity, and recommended personal protective equipment. This is the initial research phase to ensure safe handling.

Analyzing Safety Data

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Developing PPE Protocols

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Synthesizing Guide Information

I've initiated searches for O-(2-ethoxyethyl)hydroxylamine's safety data. I'm prioritizing safety data sheets from chemical suppliers and regulatory bodies to ensure trustworthiness. I'll evaluate information consistency.

Structuring Safety Procedures

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Defining Safety Procedures

I'm now starting a Google search for safety and handling information about O-(2-ethoxyethyl)hydroxylamine, focusing on hazard classification and PPE. I will identify authoritative sources and synthesize the data to create a detailed PPE guide with explanations. Then I'll build a reference table, diagram, and draft a complete, cited guide. I plan to provide a complete "References" section.

Developing Guide Components

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Developing Comprehensive Guide

I'm now starting a detailed search for safety data on O-(2-ethoxyethyl)hydroxylamine, focusing on authoritative sources like SDS and regulatory guidelines. I'm building a logical structure, including hazard introductions, scenario-specific PPE, and donning/doffing procedures. A concise table and a visual Graphviz diagram are in development for easy reference. In-text citations and a full "References" section are planned.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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